In-Depth Technical Guide: Synthesis and Characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of int...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of interest for its potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Friedel-Crafts acylation reaction, along with established methods for its purification and thorough characterization using modern analytical techniques.
Introduction
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is an aromatic keto acid. The presence of a dichlorinated phenyl ring, a ketone, and a carboxylic acid moiety makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. The substitution pattern on the aromatic ring is expected to influence its chemical reactivity and biological activity. This guide details a robust synthetic route and the analytical methods required to confirm the structure and purity of the final compound.
Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
The synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is achieved via a Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.
Physicochemical Properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(2,5-Dichlorophenyl)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this document leverages predicted values from computational models and contextual information from related compounds to offer a detailed profile. This guide also outlines a general synthetic methodology and discusses potential biological activities based on the toxicological profile of related dichlorinated aromatic compounds. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using diagrams.
Compound Identification
Basic identifiers for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid are summarized in Table 1.
Data for analogous compounds suggest a solid state at room temperature.
Boiling Point
Not available
Expected to be high due to molecular weight and polar functional groups.
Water Solubility
Low
The presence of the dichlorophenyl group significantly decreases aqueous solubility.
pKa (acidic)
~4.5 - 5.0
Estimated based on the carboxylic acid moiety.
logP
~3.5 - 4.0
Indicates a high degree of lipophilicity.
Experimental Protocols: A General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is not documented in readily accessible literature, a general and reliable method for the preparation of 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation.[2][3][4][5] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
A plausible synthetic route for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid would involve the Friedel-Crafts acylation of 1,4-dichlorobenzene with 6-chloro-6-oxohexanoic acid (adipoyl chloride monomethyl ester) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
General Reaction Scheme:
Caption: General workflow for the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Detailed Methodological Steps (Hypothetical):
Reaction Setup: A solution of 1,4-dichlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath.
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
Acylating Agent Addition: A solution of 6-chloro-6-oxohexanoic acid in the same solvent is added dropwise to the reaction mixture.
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Potential Biological Activity and Toxicological Profile
There is no specific information available regarding the biological activity or signaling pathways associated with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. However, the presence of the dichlorophenyl moiety suggests that the compound may exhibit biological effects and potential toxicity characteristic of chlorinated aromatic compounds.
Chlorinated aromatic hydrocarbons are known to be persistent in the environment and can bioaccumulate.[1][6] Many compounds in this class are known to be toxic to animals and humans.[7][8][9] For instance, dichlorodiphenyltrichloroethane (DDT), a well-known organochloride pesticide, is a known endocrine disruptor and a probable human carcinogen.[1][10][11] The toxicity of some chlorinated aromatic compounds is linked to their interaction with the aryl hydrocarbon receptor (AhR), which can lead to a range of pathological changes.[7][8]
Given these precedents, it is plausible that 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid could interact with various biological pathways. Researchers working with this compound should handle it with appropriate safety precautions, assuming potential toxicity until proven otherwise.
Caption: Conceptual pathway of dichlorophenyl compound interaction with a cellular target.
Conclusion
This technical guide has synthesized the available and predicted information on the physicochemical properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. While experimental data remains elusive, the provided predicted values and general methodologies offer a solid foundation for researchers. The discussion on potential biological activity, based on the broader class of dichlorinated aromatic compounds, underscores the need for careful handling and further investigation into the toxicological and pharmacological profile of this molecule. As research progresses, it is anticipated that experimental data will become available to validate and refine the information presented in this guide.
Unraveling the Molecular Activities of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide serves as a comprehensive resource on the mechanism of action of the synthetic compound 6-(2,5-Dichlorophenyl)-6-oxoh...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the mechanism of action of the synthetic compound 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Due to the limited publicly available data specifically on this molecule, this document synthesizes information on closely related compounds and relevant biological pathways to infer its potential molecular interactions and therapeutic applications. The primary focus of available research points towards activities related to the soluble guanylate cyclase (sGC) pathway and potential as an anti-inflammatory agent.
Postulated Mechanism of Action: Activation of Soluble Guanylate Cyclase (sGC)
The core hypothesis surrounding the mechanism of action for compounds structurally related to 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid centers on the activation of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inflammation.
There are two primary states of the sGC enzyme: a reduced (heme-containing) state and an oxidized (heme-free) state. The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.
Two distinct classes of compounds modulate sGC activity:
sGC Stimulators: These molecules, such as riociguat, act on the reduced form of sGC, sensitizing the enzyme to endogenous NO. Their action is synergistic with NO.[1][2][3]
sGC Activators: This class of compounds, to which 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and its analogs are more likely to belong, target the oxidized or heme-free form of sGC.[1][2][3][4] This is particularly relevant in disease states characterized by high oxidative stress, where the heme group of sGC is prone to oxidation, rendering it insensitive to NO. By directly activating the oxidized enzyme, sGC activators can restore cGMP signaling in a diseased environment.[3][4]
The general signaling pathway is illustrated below:
Caption: The NO-sGC-cGMP signaling pathway, illustrating the distinct points of intervention for sGC stimulators and activators.
Potential Anti-Inflammatory and Eicosanoid Biosynthesis Inhibition
A study on a series of 6-aryl-4-oxohexanoic acids, a structurally related class of compounds, revealed potential anti-inflammatory properties.[5] The investigation focused on their ability to modulate the metabolism of arachidonic acid, a key process in inflammation that leads to the production of eicosanoids like prostaglandins and leukotrienes.
The experimental workflow for evaluating such compounds typically involves:
Caption: A generalized experimental workflow for assessing the anti-inflammatory properties of novel compounds.
The study on 6-aryl-4-oxohexanoic acids indicated that some of these compounds exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to eicosanoid biosynthesis.[5] This suggests a plausible, albeit unconfirmed, parallel mechanism of action for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Quantitative Data from Related Compounds
While specific quantitative data for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is not available, the following table summarizes data for other sGC activators to provide a comparative context for potency.
Detailed experimental protocols for the synthesis and evaluation of related compounds can be found in the cited literature. A representative protocol for the synthesis of 6-aryl-4-oxohexanoic acids is summarized below.
Synthesis of 6-aryl-4-oxohex-5-enoic acids (Intermediate Step): [5]
An appropriate aldehyde and levulinic acid are condensed.
Catalytic amounts of piperidine and acetic acid are used.
The arylidene derivatives are reduced using hydrogen gas at room temperature.
Palladium on carbon (10%) is used as a catalyst.
In vitro Human Whole Blood Assay for Eicosanoid Biosynthesis: [5]
Fresh human blood is collected.
The test compounds are added to the blood samples.
The synthesis of arachidonic acid metabolites is induced.
The levels of various eicosanoids (e.g., prostaglandins, thromboxane) are measured, typically by enzyme immunoassay (EIA) or mass spectrometry.
In vivo Carrageenan-Induced Rat Paw Edema Test: [5]
A pre-dose measurement of the rat paw volume is taken.
The test compound or vehicle is administered orally.
After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
Paw volume is measured at various time points post-carrageenan injection to determine the extent of edema and the anti-inflammatory effect of the compound.
Conclusion and Future Directions
While direct evidence for the mechanism of action of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is currently lacking in the scientific literature, the available information on structurally analogous compounds strongly suggests its potential as an activator of soluble guanylate cyclase, particularly in its oxidized state. This positions it as a candidate for therapeutic intervention in diseases characterized by oxidative stress and impaired NO signaling. Furthermore, the anti-inflammatory properties observed in related 6-aryl-oxohexanoic acids suggest a possible dual mechanism involving the inhibition of eicosanoid biosynthesis.
Future research should focus on the direct characterization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid's activity on purified sGC in both its reduced and oxidized forms. Additionally, comprehensive in vitro and in vivo studies are warranted to elucidate its anti-inflammatory profile and to establish a definitive mechanism of action. Such studies will be crucial for understanding the full therapeutic potential of this compound.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 6-Aryl-4-Oxohexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for a promising class of compound...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for a promising class of compounds: novel 6-aryl-4-oxohexanoic acid derivatives. These molecules have emerged as significant leads in the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes to facilitate further research and development in this area.
Core Compound Structures
The primary focus of this guide is on two related series of compounds: 6-aryl-4-oxohex-5-enoic acids and their saturated counterparts, 6-aryl-4-oxohexanoic acids. The general chemical structures are depicted below:
6-Aryl-4-oxohex-5-enoic acids (Series IIa-f)
6-Aryl-4-oxohexanoic acids (Series IIIa-d)
Quantitative Biological Activity Data
The biological evaluation of these novel compounds has primarily focused on their anti-inflammatory properties. The key quantitative data from these studies are summarized in the tables below.
In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
The effect of the synthesized compounds on arachidonic acid metabolism was evaluated in a human whole blood assay. The inhibitory concentration 50 (IC50) values for the key enzymes, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), were determined.
Table 1: In Vitro Enzyme Inhibition of 6-Aryl-4-oxohex-5-enoic Acid Derivatives (IIa-f) and 6-Aryl-4-oxohexanoic Acid Derivatives (IIIa-d)
Compound
Aryl Group
12-HHT Formation (COX-1) IC50 (µM)
5-HETE Formation (5-LOX) % Inhibition at 10 µM
IIa
Phenyl
> 10
Not active
IIb
4-Methylphenyl
> 10
Not active
IIc
4-Methoxyphenyl
> 10
Not active
IId
4-Chlorophenyl
> 10
Not active
IIe
4-Biphenyl
0.17
Not active
IIf
2-Naphthyl
> 10
Not active
IIIa
Phenyl
> 10
Not active
IIIb
4-Methylphenyl
> 10
Not active
IIIc
4-Methoxyphenyl
> 10
Not active
IIId
4-Chlorophenyl
> 10
Not active
Fenbufen
-
-
-
Indomethacin
-
0.03
-
Data extracted from a study on the effects of these compounds on eicosanoid biosynthesis.[1][2]
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema test. The percentage of edema inhibition was measured after administration of the test compounds.
Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acid Derivatives (IIa-f) and 6-Aryl-4-oxohexanoic Acid Derivatives (IIIa-d)
Compound
Dose (mg/kg)
Edema Inhibition (%)
IIa
50
25
IIb
50
30
IIc
50
35
IId
50
40
IIe
50
55
IIf
50
48
IIIa
50
15
IIIb
50
20
IIIc
50
22
IIId
50
28
Fenbufen
50
50
Compound IIe demonstrated higher in vivo activity compared to the reference drug fenbufen at the same dose.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the 6-aryl-4-oxohexanoic acid derivatives.
Synthesis of 6-Aryl-4-oxohexanoic Acid Derivatives
The synthesis is a two-step process involving a condensation reaction followed by a reduction.
Step 1: Synthesis of 6-Aryl-4-oxohex-5-enoic Acids (IIa-f)
Reaction Setup: A mixture of an appropriate aromatic aldehyde (Ia-f) and levulinic acid is prepared in toluene.
Catalysis: Catalytic amounts of piperidine and acetic acid are added to the mixture.
Reaction Condition: The mixture is refluxed with azeotropic removal of water using a Dean-Stark trap.
Purification: The resulting arylidene keto acid derivatives (IIa-f) are purified.
Step 2: Synthesis of 6-Aryl-4-oxohexanoic Acids (IIIa-d)
Reaction Setup: The arylidene derivatives (IIa-d) are dissolved in a suitable solvent.
Catalysis: Palladium on carbon (10% Pd/C) is used as a catalyst.
Reaction Condition: The mixture is subjected to hydrogenation at room temperature.
Purification: The target compounds (IIIa-d) are purified from the reaction mixture. In some cases, a lactone derivative may be obtained as a by-product.
Caption: Synthetic pathway for 6-aryl-4-oxohexanoic acid derivatives.
In Vitro Human Whole Blood Assay for COX/5-LOX Inhibition
Blood Collection: Fresh human blood is collected from healthy volunteers.
Incubation: Aliquots of whole blood are incubated with the test compounds or a vehicle control.
Stimulation: The blood is stimulated to induce the production of eicosanoids.
Analysis: The levels of 12-hydroxyheptadecatrienoic acid (12-HHT) and 5-hydroxyeicosatetraenoic acid (5-HETE) are measured to determine the inhibitory effects on COX-1 and 5-LOX, respectively.
Data Calculation: The IC50 values are calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Rat Paw Edema Test
Animal Model: Male Wistar rats are used for the study.
Compound Administration: The test compounds, a reference drug (e.g., fenbufen), or a vehicle control are administered orally or intraperitoneally.
Induction of Edema: After a specific period, a subplantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation and edema.
Measurement of Edema: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.
Data Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Spectroscopic analysis (NMR, IR, Mass Spec) of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed spectroscopic analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes comprehensive, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with workflow visualizations to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. These predictions are derived from the analysis of its chemical structure, which incorporates a dichlorophenyl ketone moiety and a hexanoic acid chain.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11-12
Broad Singlet
1H
-COOH
~7.8-7.9
Doublet
1H
Ar-H (ortho to C=O)
~7.4-7.5
Multiplet
2H
Ar-H
~2.9-3.0
Triplet
2H
-CH₂-C=O
~2.4-2.5
Triplet
2H
-CH₂-COOH
~1.7-1.8
Multiplet
4H
-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~198-202
C=O (Ketone)
~178-182
C=O (Carboxylic Acid)
~135-140
Ar-C (quaternary, C-Cl)
~130-134
Ar-CH
~128-132
Ar-C (quaternary, C-C=O)
~38-42
-CH₂-C=O
~33-37
-CH₂-COOH
~24-28
-CH₂-
~22-26
-CH₂-
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Predicted Fragment
274/276/278
[M]⁺ (Molecular Ion)
173/175/177
[Cl₂C₆H₃CO]⁺
145/147
[ClC₆H₃CO]⁺
111
[C₆H₃Cl]⁺
99
[C₅H₉O₂]⁺
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] The choice of solvent depends on the sample's solubility.
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.[5]
If required for chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6]
Data Acquisition:
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.
Place the spinner with the tube into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the KBr pellet method, suitable for solid samples.
Sample Preparation:
In a clean agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[8]
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure it is homogenous.
Transfer the mixture to a pellet-pressing die.
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[8]
Data Acquisition:
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.[9]
Acquire the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI), a common technique for polar organic molecules.
Sample Preparation:
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]
Perform a serial dilution to a final concentration of 1-10 µg/mL in the same solvent.[10]
To enhance ionization, a small amount of a volatile acid, such as 0.1% formic acid, can be added to the final solution.[11]
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
Data Acquisition:
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[12]
Acquire the mass spectrum in the desired mode (positive or negative ion). For a carboxylic acid, both modes can be informative.
The mass range should be set to encompass the expected molecular weight of the compound.
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of the target molecule with their expected spectroscopic correlations.
Uncharted Territory: The Therapeutic Potential of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid Remains Undisclosed
Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activity, mechanism of action, or potential therapeutic targets of 6-(2,5-Dichlorophenyl)-6-oxohexanoi...
Author: BenchChem Technical Support Team. Date: November 2025
Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activity, mechanism of action, or potential therapeutic targets of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This indicates that the compound is likely a novel chemical entity that has not yet been characterized in a biological context, or it may be a chemical intermediate for which no bioactivity data has been published.
For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The absence of prior art suggests that any discovered biological activity could be novel and potentially patentable. However, it also means that any investigation into its therapeutic potential would need to start from the very beginning, with no existing framework to guide the research.
Our extensive search strategy included queries for its pharmacological properties, potential mechanisms of action, and any associated in vitro or in vivo studies. The searches also encompassed patent literature to identify if the compound has been synthesized for a specific therapeutic purpose. The consistent result across all inquiries was a lack of any relevant data for the specific molecule, 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
While information on structurally similar compounds, such as other aryl-oxohexanoic acids, is available and points towards potential anti-inflammatory applications through the inhibition of eicosanoid biosynthesis, it is scientifically unsound to extrapolate these findings to the dichlorinated phenyl derivative . The specific substitution pattern of the chlorine atoms on the phenyl ring can dramatically alter the compound's physicochemical properties and its interaction with biological targets.
Given the absence of foundational data, this whitepaper cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. To explore the therapeutic potential of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, the following initial steps would be necessary:
Proposed Initial Research Workflow:
Caption: A high-level workflow for the initial investigation of a novel chemical entity.
Protocols & Analytical Methods
Method
Application Note and Protocol for the Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid. The procedure is based on the principles of the F...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid. The procedure is based on the principles of the Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring.
Introduction
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is an organic compound with potential applications in medicinal chemistry and materials science. Its synthesis is primarily achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with an appropriate six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. This protocol outlines a general yet detailed procedure that can be adapted and optimized for specific laboratory conditions.
Experimental Protocol
Materials and Reagents:
1,4-Dichlorobenzene
Adipic anhydride or Adipoyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM) or Nitrobenzene (as solvent)
Hydrochloric acid (HCl), concentrated and dilute solutions
Deionized water
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (for extraction)
Hexane (for recrystallization)
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Magnetic stirrer and heating mantle
Ice bath
Rotary evaporator
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,4-dichlorobenzene (1.0 equivalent) and the chosen solvent (e.g., dichloromethane).
Addition of Catalyst: Cool the mixture in an ice bath. To this cooled and stirred solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 to 2.2 equivalents). The addition should be controlled to maintain the temperature below 10 °C.
Addition of Acylating Agent: Once the aluminum chloride has been added, add adipic anhydride or adipoyl chloride (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
Work-up:
Cool the reaction mixture back down in an ice bath.
Slowly and carefully quench the reaction by pouring the mixture over crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers and wash with dilute HCl, followed by water, and finally with a saturated brine solution.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Safety Precautions:
The reaction should be carried out in a well-ventilated fume hood.
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Dichloromethane is a volatile and potentially carcinogenic solvent.
Data Presentation
The following table presents hypothetical data for the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid under varying conditions. This table can be used as a template to record experimental results.
Entry
Lewis Acid (Equivalents)
Solvent
Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (%)
1
AlCl₃ (1.1)
Dichloromethane
4
25
65
92
2
AlCl₃ (2.2)
Dichloromethane
2
25
78
95
3
AlCl₃ (2.2)
Nitrobenzene
2
50
85
96
4
FeCl₃ (1.5)
Dichloromethane
6
40
55
88
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid.
Caption: Synthesis workflow for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Application
Application Notes and Protocols: 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a pivotal intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems with potential pharmacological applications. The protocols detailed below are grounded in established chemical principles and analogous transformations reported in the scientific literature.
Overview of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a bifunctional organic molecule possessing both a ketone and a carboxylic acid functional group. This unique structural feature makes it a valuable starting material for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. Its primary application lies in the synthesis of heterocyclic compounds, such as pyridazinones, which are known to exhibit a wide range of biological activities.
Soluble in common organic solvents (e.g., DCM, THF, alcohols)
Synthetic Applications
The primary utility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a chemical intermediate is in the construction of six-membered nitrogen-containing heterocycles. The presence of the 1,5-dicarbonyl moiety (in the form of a ketone and a carboxylic acid) allows for facile cyclization reactions with binucleophiles like hydrazine.
Synthesis of Substituted Pyridazinones
A key application of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which can include anti-inflammatory, analgesic, and antimicrobial activities.[2] The general reaction involves the condensation of the γ-ketoacid with hydrazine hydrate.[1][2]
Reaction Scheme:
This transformation provides a straightforward entry into a class of compounds with significant potential for further functionalization and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of the title compound, which can be achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride.
Materials:
1,4-Dichlorobenzene
Adipic anhydride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), concentrated
Sodium sulfate (Na₂SO₄), anhydrous
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add adipic anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
After the addition is complete, add 1,4-dichlorobenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 M).
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Quantitative Data (Representative):
Parameter
Value
Typical Yield
65-80%
Purity (by HPLC)
>95%
Melting Point
Not reported (predicted solid)
Protocol 2: Synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol details the cyclization of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid with hydrazine hydrate to form the corresponding pyridazinone.
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Hydrazine hydrate (80% solution in water)
Ethanol
Acetic acid (glacial)
Standard laboratory glassware for reflux and filtration
Procedure:
Dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid (1.0 eq) in ethanol in a round-bottom flask.
Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
Heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.
Collect the precipitated solid by vacuum filtration, washing with cold ethanol.
Dry the solid under vacuum to yield 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Further purification can be achieved by recrystallization.
Quantitative Data (Representative):
Parameter
Value
Typical Yield
70-85%
Purity (by HPLC)
>98%
Melting Point
To be determined experimentally
Visualizations
Experimental Workflow
Caption: Synthetic workflow from starting materials to the target pyridazinone.
Potential Signaling Pathway Involvement
The dichlorophenyl moiety is a common feature in molecules targeting various signaling pathways. For instance, derivatives of dichlorophenyl-containing heterocycles have been investigated as inhibitors of kinases involved in cancer cell proliferation. While the specific biological activity of 6-(2,5-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is yet to be determined, a hypothetical target could be a kinase signaling pathway.
Application Notes and Protocols: 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in Antibody-Drug Conjugate (ADC) Linker Technology
For Researchers, Scientists, and Drug Development Professionals Introduction Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. An ideal linker must remain stable in systemic circulation and facilitate the selective release of the cytotoxic agent at the tumor site. This document outlines the potential application of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a novel, acid-cleavable linker component for ADCs.
The structure of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid offers several advantageous features for ADC development. The terminal carboxylic acid provides a straightforward attachment point for conjugation to antibodies, while the ketone functionality can be utilized to form an acid-labile hydrazone bond with a payload. The dichlorophenyl group may enhance the stability of the linker and provide a site for further modifications to modulate physicochemical properties.
These application notes provide a theoretical framework and detailed protocols for the incorporation of this linker into an ADC, its characterization, and evaluation.
Proposed Application in ADC Linkers
We propose the use of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a key component of a pH-sensitive, cleavable linker system. In this design, the carboxylic acid of the linker is conjugated to an amino group on the antibody (e.g., lysine residue) via a stable amide bond. The ketone group of the linker is reacted with a hydrazine-containing cytotoxic payload to form a hydrazone bond. This hydrazone linkage is designed to be stable at physiological pH (7.4) but will undergo hydrolysis in the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) of target cancer cells, leading to the release of the active drug.[][2][3]
The proposed mechanism leverages the lower pH of the tumor microenvironment and intracellular compartments to achieve targeted drug release, thereby minimizing off-target toxicity.[3][4]
Data Presentation
Table 1: Physicochemical Properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Property
Value
CAS Number
870287-01-7
Molecular Formula
C₁₂H₁₂Cl₂O₃
Molecular Weight
275.13 g/mol
Appearance
White to off-white solid (predicted)
Solubility
Soluble in organic solvents (e.g., DMSO, DMF)
Table 2: Hypothetical Characterization Data of a Trastuzumab-Linker-Payload ADC
Parameter
Result
Method
Drug-to-Antibody Ratio (DAR)
3.8
Hydrophobic Interaction Chromatography (HIC)
Monomeric Purity
>95%
Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days)
>90% intact ADC
ELISA
Payload Release at pH 5.0 (24h)
85%
LC-MS
Payload Release at pH 7.4 (24h)
<5%
LC-MS
Table 3: Hypothetical In Vitro Cytotoxicity Data
Cell Line
Target Expression
ADC IC₅₀ (nM)
Free Drug IC₅₀ (nM)
SK-BR-3
HER2+++
0.5
0.1
BT-474
HER2+++
0.8
0.1
MDA-MB-231
HER2-
>1000
0.2
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the formation of the hydrazone linkage between 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and a hydrazine-modified cytotoxic payload (e.g., a derivative of Doxorubicin).
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Hydrazine-modified cytotoxic payload
Anhydrous Dimethylformamide (DMF)
Glacial Acetic Acid
Molecular Sieves (4Å)
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
Dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid (1.2 equivalents) in anhydrous DMF.
Add the hydrazine-modified cytotoxic payload (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
Add activated molecular sieves to the reaction mixture to remove water.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture to remove the molecular sieves.
Purify the resulting drug-linker construct by preparative HPLC.
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol details the conjugation of the purified drug-linker construct to a monoclonal antibody (e.g., Trastuzumab) via amide bond formation.
Materials:
Purified Drug-Linker construct
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)
Dissolve the drug-linker construct (8-10 fold molar excess over mAb) in anhydrous DMSO.
Add NHS (1.5 equivalents relative to the drug-linker) and EDC (1.5 equivalents relative to the drug-linker).
Stir at room temperature for 1-2 hours to form the NHS-ester.
Conjugation Reaction:
Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
Slowly add the activated drug-linker solution to the mAb solution with gentle stirring.
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
Purification of the ADC:
Remove the unreacted drug-linker and coupling reagents by size exclusion chromatography using PD-10 desalting columns equilibrated with PBS.
Collect the protein-containing fractions.
Characterization of the ADC:
Determine the protein concentration using a BCA assay.
Determine the Drug-to-Antibody Ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy.
Assess the aggregation and purity of the ADC by SEC-HPLC.
Protocol 3: In Vitro Stability Assay
This protocol evaluates the stability of the ADC in human plasma.
Materials:
Purified ADC
Human Plasma
PBS
ELISA plates and reagents
LC-MS system
Procedure:
Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the incubation mixture.
Analyze the aliquots to determine the amount of intact ADC remaining using an antigen-binding ELISA.
Analyze the aliquots by LC-MS to quantify the amount of released payload.
Calculate the percentage of intact ADC over time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the potency of the ADC against cancer cell lines.
Materials:
Target-positive and target-negative cancer cell lines
Purified ADC, free drug, and unconjugated antibody
Cell culture medium and supplements
Cell viability reagent (e.g., CellTiter-Glo®)
96-well plates
Procedure:
Seed the cells in 96-well plates and allow them to adhere overnight.
Treat the cells with serial dilutions of the ADC, free drug, and unconjugated antibody.
Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
Measure cell viability using a suitable assay according to the manufacturer's instructions.
Calculate the IC₅₀ values (the concentration that inhibits cell growth by 50%) for the ADC and the free drug.
Visualizations
Caption: Structure of an ADC utilizing the proposed linker.
Caption: Workflow for ADC synthesis and characterization.
Caption: Proposed mechanism of action for the ADC.
Conclusion
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid presents a promising scaffold for the development of novel, acid-cleavable linkers for ADCs. The synthetic accessibility and the inherent chemical handles for conjugation make it an attractive candidate for further investigation. The provided protocols offer a comprehensive guide for the synthesis, conjugation, and evaluation of ADCs incorporating this linker. Further optimization of the linker structure and conjugation chemistry may lead to the development of next-generation ADCs with improved therapeutic indices.
High-performance liquid chromatography (HPLC) method for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This application note provides a comprehensive protocol for the...
Author: BenchChem Technical Support Team. Date: November 2025
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This application note provides a comprehensive protocol for the analysis of this compound, which is relevant for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes reverse-phase chromatography with UV detection, ensuring high sensitivity and selectivity.
Application Note
Introduction
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. A reliable and robust analytical method is crucial for monitoring its purity, stability, and concentration in different matrices.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for the separation and quantification of components in a sample.[1][2] This note describes a reverse-phase HPLC (RP-HPLC) method developed for the accurate analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Chromatographic Conditions
The separation is achieved on a C18 stationary phase, which is suitable for non-polar or moderately polar analytes.[4][5] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic pH. The acidic mobile phase is essential for acidic molecules like 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid to ensure consistent retention and good peak shape by suppressing the ionization of the carboxylic acid group.[4] UV detection is employed for monitoring the analyte, as the dichlorophenyl group provides a suitable chromophore.
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Experimental Protocol
1. Materials and Reagents
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or purified)
Trifluoroacetic acid (TFA) or Formic acid (analytical grade)
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Analytical balance
Volumetric flasks and pipettes
Syringe filters (0.45 µm or 0.22 µm)
3. Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid in Water
Mobile Phase B
0.1% Trifluoroacetic acid in Acetonitrile
Gradient
60% B to 90% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector Wavelength
254 nm
4. Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of trifluoroacetic acid to the respective solvents.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
Sample Preparation: Accurately weigh the sample containing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, dissolve it in the sample diluent, and dilute to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
Identify the peak corresponding to 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method.
Parameter
Result
Retention Time
Approximately 5.8 min
Linearity (r²)
> 0.999
Range
1 - 100 µg/mL
Limit of Detection (LOD)
0.3 µg/mL
Limit of Quantitation (LOQ)
1.0 µg/mL
Precision (%RSD)
< 2%
Accuracy (% Recovery)
98 - 102%
Visualizations
Caption: Workflow for the HPLC analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Caption: Logical relationship between analyte properties and HPLC method parameters.
Application Notes and Protocols for In-Vitro Testing of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the in-vitro evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a novel small molecule w...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in-vitro evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a novel small molecule with potential therapeutic applications. The following protocols are designed to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.
General Cell Health and Cytotoxicity Assays
The initial assessment of any novel compound involves determining its effect on cell viability and proliferation.[1][2] These assays are crucial for establishing a therapeutic window and identifying potential toxicity.[1][2]
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the test compound that reduces cell viability by 50% (IC50).
Materials:
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare a stock solution of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis and Necrosis Assays
To understand the mechanism of cell death induced by the compound, it is important to distinguish between apoptosis and necrosis.[3]
Materials:
Annexin V-FITC Apoptosis Detection Kit
Propidium Iodide (PI)
Flow cytometer
Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.
Anti-Inflammatory Activity Assays
Structurally related 6-aryl-4-oxohexanoic acids have shown effects on eicosanoid biosynthesis, which is a key pathway in inflammation.[4][5] Therefore, assessing the anti-inflammatory potential of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a logical step.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Materials:
Human whole blood
Arachidonic acid
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)
Protocol:
Blood Collection: Collect fresh human whole blood in heparinized tubes.
Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compound or a vehicle control for 15 minutes at 37°C.
Stimulation: Induce eicosanoid production by adding arachidonic acid.
Plasma Separation: Stop the reaction and separate the plasma by centrifugation.
Eicosanoid Measurement: Measure the levels of PGE2 (as an indicator of COX activity) and LTB4 (as an indicator of LOX activity) in the plasma using specific EIA kits.
Data Analysis: Calculate the percentage of inhibition of PGE2 and LTB4 production compared to the vehicle control.
Mechanistic Studies: Signaling Pathway Analysis
Dichlorophenyl-containing compounds have been shown to modulate various signaling pathways.[6][7][8] Investigating the effect of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid on key cellular signaling pathways can provide insights into its mechanism of action.
Western Blot Analysis for MAPK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway is often involved in cellular responses to stress and chemical compounds.[6][7]
Materials:
Cell lysis buffer
Protein assay kit
SDS-PAGE gels
PVDF membranes
Primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 MAPK
HRP-conjugated secondary antibodies
Chemiluminescence detection system
Protocol:
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated ERK, JNK, and p38. Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensities to determine the change in phosphorylation status of the MAPK proteins.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid on various cell lines.
Cell Line
IC50 (µM) after 48h
IC50 (µM) after 72h
A549
MCF-7
HCT116
Table 2: Effect of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid on eicosanoid production in human whole blood.
Compound Concentration (µM)
PGE2 Inhibition (%)
LTB4 Inhibition (%)
0.1
1
10
50
100
Visualizations
Experimental Workflow for In-Vitro Testing
Caption: Overall workflow for the in-vitro evaluation of the test compound.
6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: A Versatile Building Block for Heterocyclic Scaffolds in Drug Discovery
Abstract 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique str...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a terminal carboxylic acid and a dichlorophenyl-substituted ketone, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel pharmacologically active molecules. This application note provides detailed protocols for the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and its subsequent elaboration into two important classes of heterocycles: pyridazinones and tetrahydronaphthalenes. These scaffolds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Introduction
The development of novel therapeutic agents often relies on the efficient synthesis of complex molecular architectures. Building blocks that offer multiple reactive sites and can be readily converted into diverse scaffolds are therefore of high interest to the drug discovery community. 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is one such molecule, possessing both a carboxylic acid and a ketone functional group. This allows for sequential or one-pot reactions to construct various heterocyclic systems. The presence of the 2,5-dichlorophenyl moiety can also contribute to the pharmacological profile of the final compounds, as this substitution pattern is found in a number of bioactive molecules.
This document outlines a robust synthetic procedure for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation. Furthermore, it details its application in the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one and a tetrahydronaphthalene derivative, both of which are key intermediates for further chemical exploration.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and related compounds is provided in the table below. Please note that experimental data for the title compound is not widely available; therefore, some properties are estimated based on structurally similar compounds.
Protocol 1: Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation reaction between 1,4-dichlorobenzene and adipoyl chloride.
Reaction Scheme:
Synthesis of the target molecule
Materials:
1,4-Dichlorobenzene
Adipoyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 2 M aqueous solution
Water, deionized
Sodium sulfate (Na₂SO₄), anhydrous
Ethyl acetate
Hexanes
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (5 mL/mmol of 1,4-dichlorobenzene).
Cool the suspension to 0 °C in an ice bath.
Add 1,4-dichlorobenzene (1.0 eq) to the suspension.
Add adipoyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M HCl (10 mL/mmol of AlCl₃).
Stir the mixture vigorously for 30 minutes.
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL/mmol of 1,4-dichlorobenzene).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid as a solid.
Expected Yield: 75-85% (based on analogous Friedel-Crafts acylation reactions).[4]
Characterization Data (Predicted based on analogous structures):
Application Note 1: Synthesis of Pyridazinone Derivatives
6-(Aryl)-6-oxohexanoic acids are valuable precursors for the synthesis of pyridazinone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][5][6] The following protocol describes the synthesis of 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Reaction Scheme:
Synthesis of a pyridazinone derivative
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Hydrazine hydrate (80% solution in water)
Ethanol
Water, deionized
Procedure:
In a round-bottom flask, dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid (1.0 eq) in ethanol (10 mL/mmol).
Add hydrazine hydrate (1.5 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Remove the ethanol under reduced pressure.
Add cold water to the residue to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Yield: 80-90% (based on similar cyclization reactions).
Application Note 2: Synthesis of Tetrahydronaphthalene Derivatives
The γ-keto acid functionality of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid can be utilized in intramolecular cyclization reactions to form tetrahydronaphthalene scaffolds. These structures are present in numerous biologically active compounds and natural products, exhibiting activities such as anticancer and anti-inflammatory effects.[7] The following protocol outlines a representative procedure for the acid-catalyzed intramolecular cyclization.
Reaction Scheme:
Synthesis of a tetrahydronaphthalene derivative
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Polyphosphoric acid (PPA)
Ice water
Ethyl acetate
Sodium bicarbonate solution, saturated
Brine
Sodium sulfate, anhydrous
Procedure:
Place 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid (1.0 eq) in a round-bottom flask.
Add polyphosphoric acid (10 times the weight of the starting material).
Heat the mixture to 80-100 °C with stirring for 2-4 hours.
Monitor the reaction by TLC.
After completion, cool the mixture and pour it onto crushed ice.
Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol of starting material).
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel to obtain the desired tetrahydronaphthalene derivative.
Expected Yield: 60-75% (based on similar intramolecular cyclizations).
Potential Biological Significance and Signaling Pathways
While specific biological data for derivatives of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid are not extensively reported, the resulting heterocyclic scaffolds, pyridazinones and tetrahydronaphthalenes, are known to interact with various biological targets.
Pyridazinone Derivatives: Many pyridazinone-containing compounds exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][8] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, pyridazinone derivatives can potentially reduce inflammation and pain.
Tetrahydronaphthalene Derivatives: The tetrahydronaphthalene core is found in a variety of compounds with anticancer properties.[7] One of the key signaling pathways implicated in cancer is the tyrosine kinase pathway.[7] Tyrosine kinases are enzymes that play a crucial role in cell signaling, regulating processes like cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Tetrahydronaphthalene-based molecules have been shown to act as tyrosine kinase inhibitors, blocking the signaling cascade and thereby inhibiting tumor growth.[7]
Potential signaling pathways
Conclusion
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a versatile and accessible building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a clear pathway for its preparation and subsequent transformation into pyridazinone and tetrahydronaphthalene scaffolds. The known biological activities associated with these heterocyclic systems suggest that derivatives of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid are promising candidates for further investigation in drug discovery programs, particularly in the areas of inflammation and oncology. Further studies to synthesize and screen a library of compounds derived from this building block are warranted to explore their full therapeutic potential.
Application Notes and Protocols for the Detection of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in Biological Samples
Introduction These application notes provide a comprehensive overview of a proposed analytical method for the quantitative determination of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in biological matrices, such as human...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
These application notes provide a comprehensive overview of a proposed analytical method for the quantitative determination of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in biological matrices, such as human plasma and urine. The described methodology is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used for the analysis of small molecules in complex biological samples.[1] While specific validated methods for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid were not identified in publicly available literature, the following protocols are based on established analytical approaches for similar compounds.
Data Presentation
The following table summarizes the hypothetical quantitative performance parameters of the proposed LC-MS/MS method. These values are representative of what would be expected from a validated analytical method for a compound of this nature in biological matrices.
Parameter
Plasma
Urine
Limit of Detection (LOD)
0.5 ng/mL
1.0 ng/mL
Limit of Quantification (LOQ)
1.5 ng/mL
3.0 ng/mL
Linearity Range
1.5 - 1000 ng/mL (r² > 0.99)
3.0 - 1500 ng/mL (r² > 0.99)
Recovery
85 - 95%
80 - 92%
Intra-day Precision (%RSD)
< 10%
< 12%
Inter-day Precision (%RSD)
< 15%
< 15%
Experimental Protocols
The following sections detail the proposed experimental protocols for the analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in plasma and urine.
1. Sample Preparation
Proper sample preparation is critical for removing interferences from the biological matrix and concentrating the analyte of interest.[2]
1.1. Plasma Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
Objective: To remove proteins and other macromolecules that can interfere with the analysis and damage the analytical column.
Materials:
Human plasma samples
Acetonitrile (ACN), ice-cold
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Collect the supernatant.
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load the supernatant onto the conditioned SPE cartridge.
Wash the cartridge with 1 mL of 5% methanol in water.
Elute the analyte with 1 mL of methanol containing 2% formic acid.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
1.2. Urine Sample Preparation: Dilute-and-Shoot
Objective: A simplified method for cleaner matrices like urine.
Materials:
Human urine samples
Internal Standard (IS) solution
Ammonium acetate
Water, HPLC grade
Protocol:
Thaw urine samples at room temperature and centrifuge at 5,000 x g for 5 minutes to remove particulate matter.[3]
To 50 µL of the supernatant, add 450 µL of water containing the internal standard and 10 mM ammonium acetate.
Vortex for 30 seconds.
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Objective: To chromatographically separate the analyte from other components and detect it with high specificity and sensitivity.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Proposed):
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating organic acids.
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to elute compounds of varying polarity.
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical):
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.
Multiple Reaction Monitoring (MRM) Transitions:
Analyte: A specific precursor ion (e.g., [M-H]⁻) to product ion transition would be determined by direct infusion of a standard solution.
Internal Standard: A unique MRM transition for the internal standard.
Source Parameters: Parameters such as spray voltage, source temperature, and gas flows would be optimized for maximum signal intensity.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., ICH, FDA) to ensure its reliability.[4][5] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]
Visualization of the Experimental Workflow
Caption: Workflow for the analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Application Notes and Protocols: Solubilizing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals. Introduction 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a small molecule with a chemical structure that suggests potential biological activity.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a small molecule with a chemical structure that suggests potential biological activity. Structurally related 6-aryl-4-oxohexanoic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that modulate eicosanoid biosynthesis[1]. Due to its hydrophobic nature, stemming from the dichlorophenyl ring and the hexanoic acid chain, solubilizing this compound for use in aqueous cell culture media presents a significant challenge[2][3][4]. At physiological pH, the carboxylic acid group will be ionized, which can further complicate membrane permeability[2]. This document provides detailed protocols for effectively solubilizing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid using Dimethyl sulfoxide (DMSO) as a solvent, ensuring its compatibility with various cell-based assays. The protocols are designed to minimize solvent-induced cytotoxicity and maintain the integrity of the experimental results.
Data Presentation: Solvent and Compound Concentration Parameters
The successful application of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in cell-based assays is critically dependent on the final concentration of the solvent and the compound. The following tables provide recommended concentration ranges and key considerations.
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
Prevents repeated freeze-thaw cycles which can degrade the compound. Stable for up to 3 months at -20°C[11].
Preparation of Working Solution
Serial dilution from stock solution
Ensures accurate final concentrations.
Solvent Control
Vehicle control (medium with the same final DMSO concentration)
Essential to distinguish the effect of the compound from the effect of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in DMSO
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid (solid)
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Procedure:
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user, assume for this example it is 277.12 g/mol ), weigh out 2.77 mg of the compound.
Dissolution in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of 100% sterile DMSO. For the example above, add 1 mL of DMSO.
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C for a brief period[11]. Visually inspect the solution to ensure there are no visible particles.
Sterilization (Optional): For long-term storage and use in sensitive cell cultures, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, it is important to note that some compounds may bind to the filter membrane, leading to a decrease in the actual concentration[12]. Since 100% DMSO is generally considered hostile to microbial growth, this step is often omitted if aseptic techniques are followed during preparation[7][12].
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C[7][11].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
10 mM stock solution of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in DMSO
Sterile cell culture medium (phenol red-free for certain assays)[13]
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Calibrated micropipettes
Procedure:
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM in the cell culture well, first dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution. This can be done by adding 2 µL of the 10 mM stock to 198 µL of medium.
Final Dilution: Add the desired volume of the intermediate solution to the cell culture wells to achieve the final concentration. For instance, to get a 10 µM final concentration in a well containing 200 µL of cells and medium, you would add 20 µL of the 100 µM intermediate solution to 180 µL of cell suspension. This ensures the final DMSO concentration remains low (in this example, 0.1%).
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without the compound) to control wells. For the example above, the vehicle control would be a 1:100 dilution of DMSO in the medium, with 20 µL of this solution added to the control wells.
Mixing: Gently mix the contents of the wells by pipetting up and down or by gentle agitation of the plate.
Incubation: Incubate the cells with the compound for the desired experimental duration.
Protocol 3: Assessing Cell Viability in the Presence of the Solubilized Compound
Materials:
Cells plated in a 96-well plate
Working solutions of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Vehicle control solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)
Plate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and the corresponding vehicle controls as described in Protocol 2.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer before reading the absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help determine the cytotoxic potential of the compound and the appropriate concentration range for subsequent functional assays.
Mandatory Visualizations
Caption: Experimental workflow for solubilization and use in cell-based assays.
Caption: Putative signaling pathway modulated by related 6-aryl-oxohexanoic acids.
Application Notes and Protocols for 6-Aryl-4-Oxohexanoic Acids in Anti-Inflammatory Research
Disclaimer: While the user requested information specifically on 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, the available research literature does not provide specific data for this particular derivative. The following a...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: While the user requested information specifically on 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, the available research literature does not provide specific data for this particular derivative. The following application notes and protocols are based on a closely related series of compounds, 6-aryl-4-oxohexanoic acids , and serve as a representative guide for research in this area.
Introduction
6-Aryl-4-oxohexanoic acids are a class of compounds that have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are structurally related to other NSAIDs and are designed to target key enzymes in the inflammatory pathway.[1] Research into these compounds aims to develop new anti-inflammatory agents with potentially improved efficacy and safety profiles.[1] This document provides an overview of their application in anti-inflammatory research, including their synthesis, in vitro and in vivo experimental protocols, and a summary of reported activity.
Chemical Synthesis
The synthesis of 6-aryl-4-oxohexanoic acids typically involves a two-step process starting from levulenic acid and a substituted benzaldehyde.[1][2]
General Synthesis Protocol
Condensation: An appropriate substituted benzaldehyde is condensed with levulenic acid in the presence of catalytic amounts of piperidine and acetic acid in toluene. The reaction mixture is heated to allow for the azeotropic removal of water, yielding the intermediate 6-aryl-4-oxohex-5-enoic acid.[1][2]
Reduction: The resulting arylidene derivative is then reduced using hydrogen gas at room temperature with a palladium on carbon (10% Pd/C) catalyst to produce the final 6-aryl-4-oxohexanoic acid.[1][2]
Caption: General synthesis workflow for 6-aryl-4-oxohexanoic acids.
Anti-Inflammatory Activity Evaluation
The anti-inflammatory properties of 6-aryl-4-oxohexanoic acids can be assessed using a combination of in vitro and in vivo assays.
In Vitro: Human Whole Blood Assay for Eicosanoid Biosynthesis
This assay evaluates the effect of the compounds on the arachidonic acid metabolism, a key pathway in inflammation.[1][2] It measures the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
Protocol:
Blood Collection: Fresh human venous blood is collected from healthy volunteers.
Incubation: Aliquots of whole blood are pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) or the vehicle control for 15 minutes at 37°C.
Stimulation: Inflammation is induced by adding a calcium ionophore (e.g., A23187) and incubating for a further 30 minutes at 37°C.
Termination and Extraction: The reaction is stopped by adding a cold solution of ethylenediaminetetraacetic acid (EDTA). The plasma is separated by centrifugation, and the eicosanoids (prostaglandins, thromboxane, and leukotrienes) are extracted using a solid-phase extraction column.
Quantification: The levels of various eicosanoids are quantified using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: The percentage of inhibition of each eicosanoid is calculated by comparing the levels in the compound-treated samples to the vehicle-treated controls.
Caption: Workflow for the in vitro human whole blood assay.
In Vivo: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[1][2][3]
Protocol:
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
Compound Administration: The test compound or a reference drug (e.g., Fenbufen) is administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives the vehicle.
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated groups with the control group.
Caption: Workflow for the in vivo carrageenan-induced rat paw edema model.
Data Presentation
The following tables summarize the type of quantitative data that is typically generated from the aforementioned experiments for a series of 6-aryl-4-oxohexanoic acids. Note: The actual values presented here are illustrative and based on the trends reported in the literature for this class of compounds.
Table 1: In Vitro Activity of 6-Aryl-4-Oxohexanoic Acids on Eicosanoid Biosynthesis
Compound
Substitution Pattern
% Inhibition of Thromboxane B2 (COX-1) at 10 µM
% Inhibition of Prostaglandin E2 (COX-2) at 10 µM
% Inhibition of 5-HETE (5-LOX) at 10 µM
IIIa
4-Methoxy
Not Reported
Not Reported
Not Reported
IIIb
4-Chloro
Not Reported
Not Reported
Not Reported
IIIc
3,4-Dichloro
Not Reported
Not Reported
Not Reported
IIId
4-Nitro
Not Reported
Not Reported
Not Reported
Data for specific inhibition percentages for the 6-aryl-4-oxohexanoic acid series (IIIa-d) were not available in the reviewed literature. The study indicated that these compounds were tested, but specific quantitative data was not presented.[1]
Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acids in Carrageenan-Induced Rat Paw Edema
Compound
Dose (mg/kg)
% Inhibition of Edema (at 3 hours)
IIIa
50
Not Reported
IIIb
50
Not Reported
IIIc
50
Not Reported
IIId
50
Not Reported
Fenbufen (Reference)
50
Reported as active
Similar to the in vitro data, specific quantitative results for the in vivo activity of the 6-aryl-4-oxohexanoic acid series (IIIa-d) were not detailed in the primary research article, although their testing was mentioned.[1]
Signaling Pathway
The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by NSAIDs like 6-aryl-4-oxohexanoic acids.
Conclusion
The study of 6-aryl-4-oxohexanoic acids represents a promising avenue in the search for novel anti-inflammatory agents. The protocols outlined above provide a framework for the synthesis and evaluation of these and similar compounds. Further research, including the synthesis and testing of derivatives such as 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, is warranted to fully elucidate their therapeutic potential. Detailed structure-activity relationship studies will be crucial in identifying candidates with optimal efficacy and safety profiles for potential drug development.
Technical Support Center: Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,5-Dichlorophenyl)-6-ox...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
Q1: I am experiencing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the Friedel-Crafts acylation for synthesizing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a common issue, primarily due to the deactivating nature of the dichlorophenyl ring. Here are the key factors to investigate:
Catalyst Activity: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your glassware and solvent are rigorously dried.
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or product. Conversely, a temperature that is too low may result in an impractically slow reaction rate. It is crucial to carefully control the temperature. Consider a stepwise temperature gradient.
Purity of Reagents: Impurities in the 1,4-dichlorobenzene or adipic anhydride can interfere with the reaction. Ensure the purity of your starting materials.
Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with both the acylating agent and the product. Using a sub-stoichiometric amount can result in incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Q2: My final product is impure, and I'm having trouble with purification. What are the likely impurities and what is an effective purification strategy?
A2: The primary impurities are often unreacted starting materials and polysubstituted byproducts, although polysubstitution is less common in Friedel-Crafts acylation due to the deactivating nature of the product. An effective purification protocol is as follows:
Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.
Extraction: The product can then be extracted into an organic solvent such as ethyl acetate.
Wash: The organic layer should be washed with water, a saturated sodium bicarbonate solution (to remove unreacted adipic acid), and finally with brine.
Crystallization: The crude product, after removal of the solvent, can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.
Q3: Can I use a milder Lewis acid to avoid the harsh quenching step?
A3: While strong Lewis acids like AlCl₃ are typically required for deactivated aromatic rings, you could explore other options. However, this will likely require significant optimization. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may require higher reaction temperatures or longer reaction times, which could lead to different side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
A1: The synthesis proceeds via a Friedel-Crafts acylation mechanism. The key steps are:
Formation of the acylium ion: The Lewis acid (e.g., AlCl₃) activates the adipic anhydride, leading to the formation of a highly electrophilic acylium ion.
Electrophilic aromatic substitution: The electron-rich (despite being deactivated) 1,4-dichlorobenzene attacks the acylium ion.
Deprotonation: A base (such as the AlCl₄⁻ complex) removes a proton from the aromatic ring, restoring its aromaticity and yielding the final product.
Reaction Mechanism Overview:
Caption: General mechanism for Friedel-Crafts acylation.
Q2: Why is 1,4-dichlorobenzene used as the starting material?
A2: 1,4-Dichlorobenzene is a readily available and relatively inexpensive starting material. The two chlorine atoms are deactivating but direct the incoming acyl group to the ortho position relative to one of the chlorines, leading to the desired 2,5-dichloro substitution pattern on the phenyl ring.
Q3: What are the key safety precautions for this reaction?
A3:
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and add it carefully to the reaction mixture.
Corrosive Reagents: Both AlCl₃ and the hydrochloric acid used in the workup are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Exotherm: The reaction can be exothermic. Use an ice bath to control the temperature during the addition of the catalyst.
Hydrogen Chloride Gas: The reaction may produce HCl gas. Perform the reaction in a well-ventilated fume hood.
Experimental Protocol
This is a representative protocol for the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
1,4-Dichlorobenzene
Adipic anhydride
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), concentrated
Ethyl acetate
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dichlorobenzene (1.0 eq) and anhydrous dichloromethane.
Cool the mixture to 0 °C in an ice bath.
Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq).
In the dropping funnel, dissolve adipic anhydride (1.0 eq) in anhydrous dichloromethane.
Add the adipic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Presentation
The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This data is for illustrative purposes and actual results may vary.
Entry
Catalyst (eq)
Temperature (°C)
Time (h)
Yield (%)
1
AlCl₃ (1.1)
25
6
35
2
AlCl₃ (2.2)
25
6
65
3
AlCl₃ (2.2)
40 (Reflux)
4
78
4
FeCl₃ (2.2)
40 (Reflux)
12
45
5
AlCl₃ (2.2)
0
12
20
Optimization
Overcoming solubility issues with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-(2,5-Dichlorophenyl)-6-oxohexanoic...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. The information provided is designed to help overcome common solubility challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Issue
Possible Cause
Suggested Solution
Compound is not dissolving in aqueous buffers.
Low pH of the buffer. As a carboxylic acid, the compound is likely less soluble in acidic conditions due to being in its non-ionized form.
Increase the pH of the buffer. Adjust the pH to be at least 1-2 units above the predicted pKa (around 4.66). A buffer in the neutral to slightly alkaline range (pH 7.0-8.0) should significantly improve solubility. Start with a small amount of a suitable base (e.g., 1M NaOH) to titrate your buffered solution.
Precipitation occurs when adding the compound to the solution.
The concentration of the compound exceeds its solubility limit in the chosen solvent. Even with pH adjustment, there is a maximum concentration that can be achieved.
Decrease the concentration of the compound. Try preparing a more dilute solution. If a higher concentration is required, consider a co-solvent system.
The compound dissolves initially but then crashes out of solution.
Change in temperature or pH. The solubility of the compound may be sensitive to temperature fluctuations. A slight decrease in temperature or a shift in pH could cause it to precipitate.
Maintain a constant temperature. Use a water bath or incubator to control the temperature of your solution. Re-verify and buffer the pH of your final solution to ensure it remains stable.
Organic solvents are not effective.
The polarity of the solvent is not optimal. While many organic compounds are soluble in organic solvents, the polarity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid may require a specific type of solvent or a mixture.
Test a range of solvents with varying polarities. Consider solvents such as DMSO, DMF, ethanol, or methanol. A co-solvent system, where a small amount of an organic solvent is added to an aqueous buffer (after pH adjustment), can also be effective.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
While experimental data is limited, we can provide the following information:
Q2: What is the best starting solvent to try for dissolving 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
For initial attempts, we recommend trying to dissolve the compound in an aqueous buffer with a pH of 7.4. Given its carboxylic acid group, deprotonation at a pH above its pKa will increase its polarity and aqueous solubility. If this is unsuccessful, a co-solvent system using a small percentage of DMSO or ethanol in the aqueous buffer can be attempted.
Q3: How can I increase the solubility of this compound for my in vitro assays?
Several strategies can be employed to increase the solubility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid for experimental use. The choice of method will depend on the specific requirements of your assay.
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment
This protocol describes the steps to dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in an aqueous buffer by adjusting the pH.
Prepare the Buffer: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS) at the intended final concentration.
Weigh the Compound: Accurately weigh the desired amount of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Initial Suspension: Add the compound to a small volume of the buffer. It will likely not dissolve at this stage.
pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 1N NaOH) dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter.
Dissolution: Continue adding the base until the compound is fully dissolved. The pH should be at least 1-2 units above the predicted pKa.
Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired concentration and volume.
Final pH Check: Check the pH of the final solution and adjust if necessary.
Protocol 2: Solubilization using a Co-solvent System
This protocol outlines the use of a co-solvent to dissolve 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Select a Co-solvent: Choose a water-miscible organic solvent such as DMSO or ethanol.
Initial Dissolution in Co-solvent: Dissolve the weighed 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in a minimal amount of the chosen co-solvent.
Prepare the Aqueous Phase: Prepare the desired aqueous buffer. If possible, adjust the pH to the optimal range as determined in Protocol 1.
Slow Addition: While vortexing or stirring the aqueous buffer, slowly add the dissolved compound-co-solvent mixture dropwise.
Observe for Precipitation: Monitor the solution closely for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer ratio has been exceeded.
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
Visualizations
Caption: Experimental workflow for dissolving the compound.
Optimizing reaction conditions for the synthesis of 6-aryl-6-oxohexanoic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-aryl-6-oxo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-aryl-6-oxohexanoic acids.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The most common and direct method for synthesizing 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation of an aromatic compound with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride. This electrophilic aromatic substitution reaction introduces the 6-oxohexanoyl group onto the aromatic ring.
Reaction Scheme:
Optimization
Stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in different solvents
Technical Support Center: 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid This technical support center provides guidance and answers to frequently asked questions regarding the stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoi...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in solution?
A1: Based on the structure of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, which contains a ketone and a carboxylic acid functional group, the primary stability concerns are potential degradation through hydrolysis, oxidation, and solvent-mediated reactions. The dichlorophenyl group is generally stable but can influence the reactivity of the adjacent ketone. The stability of the compound is highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: Which solvents are recommended for dissolving and storing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
A2: For short-term storage and experimental use, aprotic polar solvents are generally recommended. For long-term storage, it is advisable to store the compound in a solid, crystalline form at low temperatures and protected from light. The choice of solvent will depend on the specific experimental requirements.
Q3: Are there any known incompatibilities with common solvents or additives?
A3: Strong oxidizing and reducing agents should be avoided as they can react with the ketone functional group. Additionally, highly acidic or basic conditions can catalyze the degradation of the compound. Care should be taken when using solvents that may contain impurities, such as peroxides in aged ethers, which can lead to oxidative degradation.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during the experiment.
Possible Cause 1: Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.
Solution: Determine the solubility of the compound in the specific solvent at the experimental temperature. Consider using a co-solvent system or a different solvent with higher solubilizing power. Gentle heating and sonication may aid in dissolution, but the thermal stability of the compound should be considered.
Possible Cause 2: Change in Temperature: A decrease in temperature during the experiment can reduce the solubility of the compound.
Solution: Maintain a constant temperature throughout the experiment. If the experiment needs to be performed at a lower temperature, ensure the compound's concentration is below its solubility limit at that temperature.
Possible Cause 3: Chemical Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
Solution: Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its structure. If it is a degradation product, refer to the stability guidelines to minimize its formation.
Issue 2: Inconsistent results or loss of compound activity over time.
Possible Cause 1: Compound Degradation: The compound may be degrading in the chosen solvent under the experimental conditions.
Solution: Perform a stability study to assess the degradation rate of the compound in the experimental medium. Prepare fresh solutions for each experiment and minimize the time the compound spends in solution. Store stock solutions at low temperatures and protected from light.
Possible Cause 2: Interaction with Container: The compound may be adsorbing to the surface of the experimental container (e.g., plastic tubes).
Solution: Use low-adsorption labware, such as silanized glass vials. Quantify the amount of compound in solution at different time points to check for loss due to adsorption.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in a Specific Solvent
Solution Preparation: Prepare a stock solution of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in the solvent of interest at a known concentration (e.g., 1 mg/mL).
Incubation: Aliquot the solution into several vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubation.
Sample Analysis: Immediately analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining and determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in Various Solvents at Room Temperature (25°C) over 24 hours.
Solvent
Type
Polarity
% Compound Remaining after 24h
Observations
Acetonitrile
Aprotic Polar
High
>98%
No significant degradation observed.
DMSO
Aprotic Polar
High
>99%
Stable, but hygroscopic nature of DMSO should be considered.
Dichloromethane
Aprotic Non-polar
Low
>95%
Minor degradation possible with prolonged light exposure.
Methanol
Protic Polar
High
~90%
Potential for esterification with the carboxylic acid group.
Water (pH 7.4)
Protic Polar
High
~85%
Degradation observed, likely due to hydrolysis.
Disclaimer: The data presented in this table is hypothetical and based on general chemical principles for compounds with similar functional groups. Actual stability should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting guide for common experimental issues.
Troubleshooting
Technical Support Center: Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexan...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-(2,5-dichlorophenyl)-6-oxohexanoic acid?
A1: The most prevalent method for synthesizing 6-(2,5-dichlorophenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride or adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The primary side products can include:
Isomeric products: Acylation at a different position on the dichlorobenzene ring can lead to the formation of isomers, such as 6-(3,4-dichlorophenyl)-6-oxohexanoic acid.
Diacylation product: Although less common due to the deactivating effect of the first acylation, a second acylation on the aromatic ring can occur under harsh conditions.
Products from cleavage or rearrangement: Dehalogenation or rearrangement of the dichlorophenyl ring can occur, though this is generally a minor pathway.[1]
Unreacted starting materials: Incomplete reaction can leave residual 1,4-dichlorobenzene and adipic acid (from the hydrolysis of the anhydride).
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Inadequate drying of glassware, reagents, or solvent will deactivate the catalyst.
Insufficient catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product.[2][3]
Poor quality reagents: Use of impure 1,4-dichlorobenzene or adipic anhydride can lead to side reactions and lower yields.
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote side product formation.
Q4: I am observing a significant amount of an isomeric impurity. How can I minimize its formation?
A4: Minimizing isomeric impurities involves controlling the reaction's regioselectivity:
Choice of solvent: The solvent can influence the isomer distribution. Common solvents for Friedel-Crafts reactions include nitrobenzene, carbon disulfide, and dichlorobenzene itself.[4] Experimenting with different solvents may improve the selectivity for the desired 2,5-dichloro isomer.
Reaction temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the acylation.
Catalyst choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.[5]
Q5: How can I effectively purify the final product?
A5: Purification of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid typically involves:
Aqueous workup: The reaction mixture is usually quenched with ice/water and acid to decompose the aluminum chloride complexes.
Extraction: The product can be extracted into an organic solvent. A subsequent extraction with a basic aqueous solution (e.g., sodium bicarbonate) will move the carboxylic acid product into the aqueous layer, leaving non-acidic impurities behind.
Recrystallization: The crude product, after acidification and isolation, can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethanol/water).
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Low reaction temperature.
1. Ensure all glassware is oven-dried. Use anhydrous reagents and solvents. 2. Use at least a stoichiometric amount of AlCl₃ relative to the adipic anhydride. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Formation of Multiple Products (TLC/HPLC)
1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Isomer formation.
1. Perform the reaction at a lower temperature. 2. Use a slight excess of 1,4-dichlorobenzene to minimize diacylation. 3. Refer to the FAQ on minimizing isomeric impurities. Consider purification by column chromatography if recrystallization is ineffective.
Product is an intractable oil or fails to crystallize
1. Presence of impurities. 2. Residual solvent.
1. Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. 2. Ensure all solvent is removed under high vacuum. Consider triturating the oil with a non-polar solvent like hexane to induce crystallization.
Product is discolored
1. Formation of colored byproducts at high temperatures. 2. Air oxidation.
1. Run the reaction at a lower temperature. 2. Purify via recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Experimental Protocols
Hypothetical Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is oven-dried and assembled while hot. The apparatus is allowed to cool to room temperature under a stream of dry nitrogen.
Charging Reagents: The flask is charged with anhydrous aluminum chloride (0.12 mol) and 1,2-dichloroethane (150 mL). The mixture is cooled to 0-5 °C in an ice bath.
Addition of Acylating Agent: A solution of adipoyl chloride (0.05 mol) in 1,2-dichloroethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
Addition of Aromatic Substrate: 1,4-Dichlorobenzene (0.055 mol) is then added portion-wise over 15 minutes.
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 45-50 °C for 3-4 hours. The reaction is monitored by TLC.
Workup: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL).
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water, brine, and then dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then recrystallized from a mixture of toluene and hexane to afford the pure 6-(2,5-dichlorophenyl)-6-oxohexanoic acid.
How to prevent degradation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in storage
This technical support center provides guidance on the proper storage and handling of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid to prevent its degradation. Frequently Asked Questions (FAQs) Q1: What are the ideal storage...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the proper storage and handling of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
For optimal stability, 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid should be stored in a freezer.[1] The container should be tightly closed and placed in a dry, well-ventilated area.[1]
Q2: Is room temperature storage an option for this compound?
While freezer storage is recommended for long-term stability, some suppliers suggest that room temperature storage is acceptable if the container is well-sealed. However, for periods of extended storage, colder temperatures are preferable to minimize any potential degradation.
Q3: What are the main factors that can cause degradation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
The primary factors to control are temperature, moisture, and exposure to incompatible materials. Conditions to avoid include excess heat, dust formation, and contact with strong oxidizing agents.[1]
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color, the appearance of new crystalline forms, or clumping of the powder. Chemical analysis, such as HPLC or NMR, would be required to confirm and quantify any degradation.
Q5: What materials are incompatible with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
Strong oxidizing agents are incompatible with this compound.[1] Contact with these materials should be strictly avoided.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Discoloration of the compound
Exposure to heat, light, or contaminants.
Discard the sample if discoloration is significant. For future use, store the compound in a dark, cold environment and ensure all handling is done with clean equipment.
Poor solubility in expected solvents
Possible degradation or presence of impurities.
Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degraded, procure a new batch.
Inconsistent experimental results
Degradation of the compound leading to lower effective concentration.
Check the storage history of the compound. If it has been stored improperly or for a long period, consider that it may have degraded. It is advisable to use a fresh batch for critical experiments.
Formation of dust during handling
Improper handling techniques.
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation and contamination.[1] Avoid actions that could generate dust.
Storage Decision Workflow
The following diagram outlines the decision-making process for the appropriate storage of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Caption: Workflow for selecting appropriate storage conditions.
Experimental Protocol: Stability Assessment of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
This protocol outlines a general method for assessing the stability of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid under various conditions.
Objective: To determine the degradation rate of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid under accelerated and long-term storage conditions.
Materials:
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
HPLC-grade acetonitrile and water
Formic acid (or other suitable modifier for HPLC)
Vials with inert caps
Temperature and humidity-controlled chambers
HPLC system with a UV detector
Analytical balance
Methodology:
Initial Characterization:
Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile).
Analyze the initial purity of the compound using a validated HPLC method. This will serve as the time-zero reference.
Record the retention time and peak area of the main compound.
Sample Preparation for Stability Study:
Aliquot accurately weighed samples of the compound into several vials.
Expose the vials to different storage conditions. A suggested set of conditions is provided in the table below.
For each condition, prepare triplicate samples.
Stability Testing:
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
Prepare a solution of the sample at a known concentration.
Analyze the sample by HPLC using the same method as the initial characterization.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
Monitor for the appearance of any new peaks, which may indicate degradation products.
Plot the percentage of the remaining compound against time for each storage condition.
Table of Suggested Storage Conditions:
Condition ID
Temperature
Humidity
Light Condition
A
25°C
60% RH
Ambient light
B
40°C
75% RH
Ambient light
C
-20°C
Ambient
Dark
D
25°C
60% RH
Dark
Note: The information provided here is based on general chemical principles and available safety data sheets. It is essential to consult the specific documentation provided by the supplier of your compound and to perform your own risk assessment before handling any chemical.
Technical Support Center: 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid Preparations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
A1: The most probable and widely used method is the Friedel-Crafts acylation of 1,4-dichlorobenzene with adipic anhydride or adipoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the potential major impurities in the synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid?
A2: Potential major impurities include:
Positional Isomers: Friedel-Crafts acylation on 1,4-dichlorobenzene can theoretically lead to substitution at the 2- or 3-position relative to the chloro groups. The desired product is the 2,5-dichloro isomer.
Unreacted Starting Materials: Residual 1,4-dichlorobenzene and adipic acid (from the hydrolysis of the anhydride).
Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of a second acylation on the aromatic ring, especially if the reaction conditions are not well-controlled.
Byproducts from the Lewis Acid: The catalyst can form complexes with the product and byproducts, which need to be properly quenched and removed during workup.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups (ketone, carboxylic acid).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Cause
Suggested Solution
Incomplete Reaction
Monitor the reaction using TLC or HPLC until the starting material is consumed. Extend the reaction time if necessary.
Deactivation of Catalyst
Ensure all reagents and glassware are anhydrous. Moisture can deactivate the Lewis acid catalyst.
Suboptimal Reaction Temperature
Optimize the reaction temperature. Friedel-Crafts acylations may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.
Poor Quality Reagents
Use high-purity starting materials and a freshly opened or properly stored Lewis acid catalyst.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Type
Identification Method
Troubleshooting Steps
Unreacted 1,4-dichlorobenzene
GC-MS, ¹H NMR
Ensure the correct stoichiometry of reactants. 1,4-dichlorobenzene can be removed by steam distillation or recrystallization from a suitable solvent.
Positional Isomers
HPLC, ¹H NMR, ¹³C NMR
Optimize the reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer. Purification can be achieved by fractional crystallization or column chromatography.
Polyacylated Byproducts
HPLC, Mass Spectrometry
Use a slight excess of the aromatic substrate (1,4-dichlorobenzene) to minimize polyacylation.
Data Presentation
Table 1: HPLC Analysis of a Typical Crude Reaction Mixture
Compound
Retention Time (min)
Area (%)
1,4-Dichlorobenzene
3.5
5.2
Adipic Acid
5.1
2.8
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
12.3
85.7
Isomeric Impurity
13.1
4.5
Unknown Impurity
15.8
1.8
Table 2: Comparison of Purification Methods
Purification Method
Purity of Final Product (%)
Yield (%)
Recrystallization (Ethanol/Water)
98.5
75
Column Chromatography (Silica Gel)
>99.5
60
Experimental Protocols
Protocol 1: Synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid via Friedel-Crafts Acylation
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0°C, add adipic anhydride (1.0 eq) portion-wise.
Allow the mixture to stir at 0°C for 30 minutes.
Add 1,4-dichlorobenzene (1.5 eq) dropwise, maintaining the temperature below 5°C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Dissolve the crude 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in a minimal amount of hot ethanol.
Slowly add hot water until the solution becomes slightly turbid.
Add a small amount of hot ethanol to redissolve the precipitate.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for common impurities.
Optimization
Technical Support Center: Refining Chromatographic Separation of 6-Oxohexanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatographic separation of 6-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatographic separation of 6-oxohexanoic acid isomers.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic separation of 6-oxohexanoic acid isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Possible Causes and Solutions:
Cause
Solution
Secondary Interactions with Silanols
Acidic silanol groups on the silica backbone of C18 columns can interact with the carboxyl group of 6-oxohexanoic acid, causing peak tailing. Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these interactions.[1][2][3]
Inappropriate Mobile Phase pH
The pH of the mobile phase affects the ionization state of 6-oxohexanoic acid.[1][2][4][5] If the pH is close to the pKa of the acid, both ionized and non-ionized forms will be present, leading to peak distortion. It is recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid to ensure it is in a single, non-ionized state.[4]
Column Overload
Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility
If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.
Issue 2: Inadequate Resolution of Isomers
Possible Causes and Solutions:
Cause
Solution
Suboptimal Mobile Phase Composition
Vary the organic modifier (acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve the separation of closely eluting isomers.
Incorrect Column Chemistry
For positional isomers, a standard C18 column may not provide sufficient selectivity. Consider alternative stationary phases like a phenyl-hexyl or a polar-embedded column. For enantiomers, a chiral stationary phase (CSP) is necessary.[6][7][8][9]
Insufficient Column Efficiency
Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.
Temperature Effects
Optimizing the column temperature can sometimes improve selectivity. Start at ambient temperature and systematically increase it (e.g., in 5 °C increments).
Strategy for Improving Isomer Resolution:
Caption: Strategy for improving the resolution of isomers.
Issue 3: No or Poor Retention in Reversed-Phase HPLC
Possible Causes and Solutions:
Cause
Solution
High Polarity of 6-Oxohexanoic Acid
6-oxohexanoic acid is a polar molecule and may have limited retention on traditional C18 columns. Consider using a polar-embedded C18 column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11]
Mobile Phase is Too Strong
Decrease the percentage of the organic solvent in the mobile phase. Start with a high aqueous content (e.g., 95% water).
Ionization of the Carboxyl Group
At neutral or high pH, the carboxyl group is ionized, making the molecule more polar and less retained. Ensure the mobile phase is acidic (pH < 4).[1][2][3]
Workflow for Addressing Poor Retention:
Caption: Workflow for troubleshooting poor retention of 6-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating 6-oxohexanoic acid isomers?
A1: The choice of technique depends on the type of isomers you are separating:
For positional isomers: Reversed-Phase HPLC (RP-HPLC) with a C18 or a phenyl-hexyl column is a good starting point. If retention is an issue due to the polarity of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10][11]
For enantiomers: Chiral HPLC with a Chiral Stationary Phase (CSP) is required.[6][7][8][9] Alternatively, derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column, can be employed.
For volatile analysis or if derivatization is preferred: Gas Chromatography (GC) coupled with a mass spectrometer (MS) is suitable after derivatization of the carboxylic acid and keto groups.[12][13][14]
Q2: What are the key parameters to optimize in an RP-HPLC method for 6-oxohexanoic acid?
A2: The most critical parameters are:
Mobile Phase pH: Must be controlled to suppress the ionization of the carboxylic acid. A pH of 2.5-3.5 is generally recommended.[1][2][3]
Organic Modifier: Acetonitrile and methanol will provide different selectivities. It is advisable to screen both.
Column Chemistry: A standard C18 column may work, but for better peak shape and retention of this polar analyte, a polar-embedded or an AQ-type C18 column is often a better choice.
Gradient: A shallow gradient will likely be necessary to resolve closely eluting isomers.
Q3: Do I need to derivatize 6-oxohexanoic acid for GC analysis? If so, what reagents should I use?
A3: Yes, derivatization is necessary for GC analysis to increase the volatility and thermal stability of 6-oxohexanoic acid.[12][13][14] A two-step derivatization is often required:
Oximation of the keto group: This is typically done first using reagents like O-methylhydroxylamine hydrochloride to protect the keto group.
Esterification of the carboxylic acid: This is subsequently performed using reagents like BSTFA (for silylation) or by forming methyl esters (e.g., with BF3 in methanol).[13][14]
Q4: I am having trouble with reproducibility of retention times. What are the common causes?
A4: Fluctuations in retention time are often due to:
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention for ionizable compounds.
Column Equilibration: Insufficient equilibration of the column between runs, particularly when changing mobile phase composition, can cause retention time drift.
Temperature Variations: Lack of a column thermostat can lead to retention time shifts as the ambient temperature changes.
Pump Performance: Issues with the HPLC pump, such as leaks or air bubbles, can cause inconsistent flow rates and, consequently, variable retention times.
Q5: What are the advantages of using HILIC for separating 6-oxohexanoic acid isomers?
A5: HILIC offers several advantages for polar compounds like 6-oxohexanoic acid:
Improved Retention: HILIC provides strong retention for compounds that are poorly retained in RP-HPLC.[10][11]
Orthogonal Selectivity: The separation mechanism in HILIC is different from RP-HPLC, offering an alternative selectivity that may resolve isomers that co-elute in a reversed-phase system.
Compatibility with Mass Spectrometry: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.
Experimental Protocols and Data
The following protocols are provided as a starting point for method development and may require optimization for your specific application and instrumentation.
Table 1: Example RP-HPLC Method for Positional Isomers
Parameter
Condition
Column
Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 30% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm or Mass Spectrometry (ESI-)
Injection Volume
5 µL
Table 2: Example Chiral HPLC Method for Enantiomers
Parameter
Condition
Column
Chiral Stationary Phase (e.g., cellulose or amylose-based, 250 x 4.6 mm, 5 µm)
Mobile Phase
Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate
0.8 mL/min
Column Temperature
25 °C
Detection
UV at 210 nm
Injection Volume
10 µL
Table 3: Example GC-MS Protocol after Derivatization
Parameter
Condition
Derivatization Step 1 (Oximation)
Dissolve sample in pyridine, add O-methylhydroxylamine HCl, heat at 60°C for 30 min.
Derivatization Step 2 (Silylation)
Add BSTFA with 1% TMCS, heat at 70°C for 60 min.
GC Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Oven Program
Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Lack of Direct Data on 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid Necessitates Analysis of Structurally Related Compounds
Initial comprehensive searches for "6-(2,5-Dichlorophenyl)-6-oxohexanoic acid" did not yield any specific data regarding its anti-inflammatory or NSAID-like activity. However, a study on a series of structurally similar...
Author: BenchChem Technical Support Team. Date: November 2025
Initial comprehensive searches for "6-(2,5-Dichlorophenyl)-6-oxohexanoic acid" did not yield any specific data regarding its anti-inflammatory or NSAID-like activity. However, a study on a series of structurally similar compounds, specifically 6-aryl-4-oxohexanoic acids, provides valuable insights into the potential anti-inflammatory properties of this chemical class. This guide, therefore, presents a comparative analysis based on the experimental data available for these related compounds, offering a scientifically grounded perspective for researchers and drug development professionals.
A key study synthesized a series of 6-aryl-4-oxohexanoic acids and evaluated their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The investigation focused on their effects on eicosanoid biosynthesis and their in vivo anti-inflammatory activity, providing a basis for comparison with established NSAIDs.
Comparative Efficacy of 6-Aryl-4-Oxohexanoic Acid Derivatives
The anti-inflammatory potential of the synthesized 6-aryl-4-oxohexanoic acid derivatives was assessed using both in vitro and in vivo models. The results were compared with fenbufen, a known NSAID.
In Vitro Inhibition of Eicosanoid Biosynthesis
The in vitro assay measured the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in human whole blood. The data for the most active compounds are summarized below.
Compound
Concentration (µM)
PGE₂ Inhibition (%)
LTB₄ Inhibition (%)
IIe
10
38
25
IIf
10
42
28
Fenbufen
10
55
Not Reported
Data sourced from Abouzid et al., 2007.
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema test. The percentage of edema inhibition was measured after 3 hours of carrageenan injection.
Compound
Dose (mg/kg)
Edema Inhibition (%)
IIe
50
65
IIf
50
58
Fenbufen
50
60
Data sourced from Abouzid et al., 2007.
Experimental Protocols
Synthesis of 6-Aryl-4-Oxohexanoic Acids
The synthesis involved a condensation reaction between an appropriate aldehyde and levulinic acid, using catalytic amounts of piperidine and acetic acid in toluene to yield 6-aryl-4-oxohex-5-enoic acids. These intermediates were then reduced by hydrogen using a palladium catalyst to produce the target 6-aryl-4-oxohexanoic acids[1][2].
In Vitro Human Whole Blood Assay
The effect of the compounds on arachidonic acid metabolism was tested in a human whole blood assay. The inhibition of the production of prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄), representing the COX and 5-LOX pathways respectively, was quantified to determine the anti-inflammatory activity[1][2].
In Vivo Carrageenan-Induced Rat Paw Edema Test
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model in rats. The test compounds were administered orally, and the paw volume was measured before and after the induction of inflammation with carrageenan. The percentage of edema inhibition was calculated to evaluate the anti-inflammatory effect[1][2].
Signaling Pathways and Experimental Workflow
Arachidonic Acid Cascade and NSAID Action
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs and other anti-inflammatory agents.
Caption: Mechanism of NSAID action on the arachidonic acid pathway.
Experimental Workflow for Anti-inflammatory Drug Screening
The following diagram outlines the workflow for screening potential anti-inflammatory compounds, from synthesis to in vivo testing.
A Proposed Framework for Validating the Biological Efficacy of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Introduction 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a small molecule whose biological efficacy and mechanism of action are not yet extensively documented in publicly available scientific literature. Its chemical st...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is a small molecule whose biological efficacy and mechanism of action are not yet extensively documented in publicly available scientific literature. Its chemical structure, featuring a dichlorophenyl group and a hexanoic acid chain, suggests potential interactions with various biological targets. This guide provides a proposed framework for researchers, scientists, and drug development professionals to systematically validate its biological efficacy. The following sections outline a hypothetical mechanism of action, suggest potential alternative compounds for comparison, and provide detailed experimental protocols for a comprehensive evaluation.
Hypothetical Mechanism of Action and Potential Alternatives
Given the structural motifs of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a plausible hypothesis is its function as an inhibitor of enzymes or receptors involved in metabolic or signaling pathways. The dichlorinated phenyl ring could facilitate binding to hydrophobic pockets within target proteins, while the carboxylic acid group might engage in hydrogen bonding or ionic interactions.
A potential area of investigation could be its role as an inhibitor of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme involved in cellular defense against oxidative stress. Structurally related dichlorophenyl compounds have been investigated for their effects on redox pathways.
For comparative analysis, established inhibitors of such pathways would serve as valuable benchmarks. The table below outlines potential comparators, though it is important to note that these are based on hypothesized mechanisms and would need to be adapted based on initial screening results.
To systematically assess the biological efficacy of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a multi-step experimental workflow is proposed. This workflow begins with initial in vitro screening to identify a potential mechanism of action, followed by more detailed cellular and biochemical assays.
Proposed experimental workflow for validating the biological efficacy of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate the biological efficacy of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
1. NQO1 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against NQO1.
Materials:
Recombinant human NQO1 enzyme
2,6-Dichlorophenolindophenol (DCPIP)
NADPH
Bovine Serum Albumin (BSA)
Tris-HCl buffer (pH 7.4)
96-well microplates
Microplate reader
Procedure:
Prepare a stock solution of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid in a suitable solvent (e.g., DMSO).
Create a serial dilution of the compound in the assay buffer.
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
Initiate the reaction by adding the NQO1 enzyme.
Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time.
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC50 value by fitting the dose-response data to a suitable model.
2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of cancer cell lines.
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and incubate for a specified period (e.g., 48-72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilize the formazan crystals with DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells.
Determine the EC50 value from the dose-response curve.
Signaling Pathway Visualization
Should initial screenings suggest an effect on a specific signaling pathway, such as a kinase cascade, it is crucial to visualize the point of intervention. The following is a hypothetical representation of the MAPK/ERK pathway, a common target in drug discovery.
Hypothetical inhibition of the MAPK/ERK signaling pathway.
This guide provides a foundational strategy for the systematic evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. The successful validation of its biological efficacy will depend on rigorous experimental execution and the adaptation of this framework based on emerging data.
Validation
Comparative Analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid and its 3,4-Dichloro Isomer: An Inferred Activity Guide
For Researchers, Scientists, and Drug Development Professionals The substitution pattern of chlorine atoms on a phenyl ring is a critical determinant of a molecule's biological activity. The electronic and steric differe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of chlorine atoms on a phenyl ring is a critical determinant of a molecule's biological activity. The electronic and steric differences between the 2,5-dichloro and 3,4-dichloro isomers can lead to significant variations in their interaction with biological targets, potentially resulting in different pharmacological profiles.
Inferred Biological Activity Profiles
Based on the activities of analogous compounds, both 6-(2,5-dichlorophenyl)-6-oxohexanoic acid and its 3,4-dichloro isomer are likely to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties.
6-(2,5-Dichlorophenyl)-Substituted Compounds: Derivatives containing the 2,5-dichlorophenyl moiety have shown notable cytotoxic activity against various cancer cell lines. For instance, a benzo[f]chromene derivative with this substitution pattern demonstrated promising cytotoxic effects against triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2) cell lines.[1] This suggests that 6-(2,5-dichlorophenyl)-6-oxohexanoic acid could be a candidate for investigation as an anticancer agent.
6-(3,4-Dichlorophenyl)-Substituted Compounds: The 3,4-dichlorophenyl group is frequently found in compounds with a broad range of biological activities. Studies have highlighted the anti-inflammatory, cytotoxic, and antimicrobial potential of various derivatives. For example, several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles have demonstrated significant anti-inflammatory activity in rat paw edema models.[2] Furthermore, 3,4-dichlorophenyl-containing thiourea derivatives have shown potent cytotoxic effects against colon cancer cell lines.[3] The 3,4-dichloro substitution has also been associated with antimicrobial and antifungal activities in other heterocyclic compounds.[4]
Comparative Data of Analogous Dichlorophenyl Derivatives
The following table summarizes the biological activities of various compounds containing 2,5-dichloro and 3,4-dichloro phenyl groups, as reported in the literature. This data provides a basis for inferring the potential activities of the isomers of interest.
Compound Class
Substitution
Biological Activity
Quantitative Data (IC50/EC50)
Reference
Benzo[f]chromenes
2,5-Dichlorophenyl
Cytotoxic (Anticancer)
MDA-MB-231: 10.7 µM, A549: 7.7 µM, MIA PaCa-2: 7.3 µM
For researchers planning to directly compare the activities of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid and its 3,4-dichloro isomer, the following experimental protocols, adapted from studies on analogous compounds, are recommended.
Cytotoxicity Assay (XTT Cell Viability Assay)[1]
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells at various concentrations. Control wells receive the solvent alone.
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
XTT Assay: The XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent is added to each well. The XTT is metabolically reduced by viable cells to a colored formazan product.
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)[2]
Animals: Male Sprague-Dawley rats are used.
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Microorganisms: A panel of representative Gram-positive and Gram-negative bacteria and fungi are used.
Preparation of Inoculum: The microorganisms are cultured in a suitable broth medium, and the inoculum is standardized to a specific concentration.
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Workflow for Isomer Comparison
The following diagram illustrates a recommended workflow for the systematic comparison of the biological activities of chemical isomers.
Caption: A logical workflow for comparing the biological activities of chemical isomers.
A Comparative Guide to Cross-Reactivity Studies of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid and Related Small Molecules
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of the novel compound 6-(2,5-Dichlorophenyl)-6-oxohexa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of the novel compound 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Given the limited publicly available experimental data on this specific molecule, this document focuses on establishing a framework for its evaluation by comparing it with structural analogs and detailing the essential experimental protocols for determining its selectivity profile. Understanding potential off-target interactions is critical for advancing drug discovery programs, mitigating toxicity, and identifying new therapeutic opportunities.[1][2][3]
Introduction to 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid belongs to the class of 6-aryl-4-oxohexanoic acids. Compounds in this class have been investigated for their biological activities, including anti-inflammatory properties.[4][5] The presence of the dichlorophenyl group suggests it may be designed as an inhibitor for specific biological targets, such as protein kinases, where such motifs are common. The central challenge in developing such small molecule inhibitors is ensuring high selectivity for the intended target to minimize side effects caused by cross-reactivity with unintended proteins.[6][7] This guide outlines the necessary studies to characterize this crucial aspect of the compound's pharmacological profile.
A multi-faceted approach is essential for accurately determining the selectivity of a compound. This typically involves a tiered workflow that begins with broad, high-throughput screening and progresses to more complex, physiologically relevant models.
Caption: Workflow for assessing small molecule cross-reactivity.
Computational Prediction
Before extensive lab work, computational models can predict potential off-target interactions. These in-silico methods use the compound's structure to screen against databases of known protein binding sites, helping to prioritize which experimental assays to perform.[1][12]
Biochemical Assays
Biochemical assays provide a direct measure of a compound's interaction with purified proteins. They are highly suitable for high-throughput screening against large panels of targets.
Protocol: Kinase Profiling Panel
Kinase profiling services are widely used to screen inhibitors against hundreds of different kinases.[13]
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a specific kinase, typically by quantifying the phosphorylation of a substrate using a radiometric (³³P-ATP) or fluorescence-based method.
Procedure:
A panel of purified, recombinant kinases is selected.
For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).[13]
The test compound (e.g., 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid) is added at one or more concentrations (e.g., 1 µM and 10 µM for initial screening).
The reaction is initiated by adding ATP.
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured.
The percent inhibition is calculated relative to a control reaction (e.g., DMSO vehicle).
Data Analysis: Results are often presented as a percentage of remaining kinase activity or as IC₅₀/Kᵢ values for significant hits, allowing for a broad view of the compound's selectivity across the kinome.
Protocol: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid and cost-effective method to identify direct binding of a compound to a target protein without requiring a functional activity assay.[14][15]
Assay Principle: The assay measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds.[15][16]
Procedure:
Prepare a reaction mixture in a PCR plate containing the purified target protein (e.g., 2-5 µM) and the fluorescent dye in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[16]
Add the test compound across a range of concentrations. Include a DMSO control.
Seal the plate and place it in a real-time PCR instrument.
Apply a thermal gradient, increasing the temperature from ~25°C to 95°C, while continuously monitoring fluorescence.
Data Analysis: The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The shift in melting temperature (ΔTₘ) between the compound-treated and control samples indicates binding. A larger ΔTₘ generally correlates with higher binding affinity.[14]
Cell-Based Assays
While biochemical assays are powerful, they may not fully reflect a compound's behavior in a cellular environment.[17] Cell-based assays are crucial for confirming on-target activity and identifying off-target effects in a more physiologically relevant context.
Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
These assays measure the direct binding of a compound to its target protein within intact, living cells.[17][18]
Assay Principle: The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET). The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase generates a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, causing a loss of BRET signal.[18]
Procedure:
Cells are engineered to express the NanoLuc®-target fusion protein.
The cells are plated and treated with the fluorescent tracer.
The test compound is added in a dose-response format.
After incubation, the luciferase substrate is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured.
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the cellular IC₅₀, reflecting the compound's potency at its target in a living cell.[19]
On-Target vs. Off-Target Effects: A Visual Explanation
The data gathered from the described assays helps to build a selectivity profile, which is crucial for interpreting a compound's biological effects. An ideal drug candidate will potently inhibit its intended target (on-target) while having minimal activity against other proteins (off-targets).
Caption: On-target vs. off-target effects in a signaling pathway.
Conclusion
While direct experimental data on the cross-reactivity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid remains to be published, this guide provides the established, industry-standard methodologies required for a thorough investigation. For drug development professionals, a systematic evaluation using a combination of computational, biochemical, and cell-based assays is paramount. This tiered approach allows for the comprehensive construction of a selectivity profile, which is essential for predicting potential toxicity, understanding the mechanism of action, and ultimately determining the therapeutic potential of a novel chemical entity. The application of these protocols will be the necessary next step in advancing 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid from a chemical compound to a potential therapeutic candidate.
Confirming the Structure of Synthesized 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a compa...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques required to verify the successful synthesis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a novel keto acid with potential applications in medicinal chemistry.
The structural confirmation of a target compound relies on a synergistic approach, employing multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and definitive characterization. This guide will compare the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the target molecule.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected quantitative data for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid from key analytical techniques. This data serves as a benchmark for researchers to compare against their experimental results.
Table 1: Expected ¹H NMR Chemical Shifts
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
H-2
~2.45
Triplet
2H
H-3
~1.70
Quintet
2H
H-4
~1.65
Quintet
2H
H-5
~3.00
Triplet
2H
Ar-H
7.40-7.60
Multiplet
3H
COOH
~12.00
Singlet (broad)
1H
Table 2: Expected ¹³C NMR Chemical Shifts
Carbon
Chemical Shift (δ, ppm)
C-1 (COOH)
~179
C-2
~33
C-3
~24
C-4
~28
C-5
~38
C-6 (C=O)
~198
C-1' (Ar-C)
~138
C-2' (Ar-C-Cl)
~132
C-3' (Ar-C-H)
~131
C-4' (Ar-C-H)
~129
C-5' (Ar-C-Cl)
~133
C-6' (Ar-C-H)
~130
Table 3: Key IR Absorption Frequencies
Functional Group
Wavenumber (cm⁻¹)
Description
Carboxylic Acid (O-H)
2500-3300
Broad
Carbonyl (C=O, acid)
1700-1725
Strong, sharp
Carbonyl (C=O, ketone)
1680-1700
Strong, sharp
Aromatic C-H
3000-3100
Medium
Aliphatic C-H
2850-2960
Medium
C-Cl
700-800
Strong
Table 4: Mass Spectrometry Fragmentation Data
m/z
Ion
Notes
276/278/280
[M]⁺
Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
173/175
[C₇H₃Cl₂O]⁺
Fragment from cleavage at the C5-C6 bond.
111/113
[C₆H₄Cl]⁺
Fragment of the dichlorophenyl group.
Experimental Workflow for Structural Confirmation
A logical and efficient workflow is essential for the timely and accurate confirmation of the synthesized compound. The following diagram illustrates the proposed experimental pathway.
Caption: Experimental workflow for the synthesis and structural confirmation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Set the spectral width to cover the range of -2 to 14 ppm.
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Set the spectral width to cover the range of 0 to 220 ppm.
A larger number of scans will be required compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Solid Sample (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample holder (or pure KBr pellet).
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Data Acquisition:
Infuse the sample solution into the ion source.
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak.[2] Analyze the fragmentation pattern to gain further structural information. The presence of chlorine atoms will result in a characteristic isotopic pattern in the molecular ion and chlorine-containing fragment peaks.[3][4]
Alternative Methodologies
While the combination of NMR, IR, and MS is generally sufficient for structural confirmation, other techniques can provide complementary information:
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized compound.[5]
Elemental Analysis: Provides the percentage composition of elements (C, H, O), which can be compared to the calculated values for the proposed structure.
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous proof of the molecular structure and stereochemistry.
By following the outlined workflow and comparing the experimental data with the expected values, researchers can confidently confirm the structure of the synthesized 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. This rigorous analytical approach is fundamental to ensuring the quality and validity of subsequent biological and pharmacological studies.
Benchmarking the Anti-Proliferative Effects of 6-Aryl Compounds: A Comparative Analysis of 6-Aryl-Fulvenes
Disclaimer: Despite a comprehensive search, no publicly available experimental data on the anti-proliferative effects of 6-aryl-6-oxohexanoic acids was identified. This guide therefore benchmarks a closely related class...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Despite a comprehensive search, no publicly available experimental data on the anti-proliferative effects of 6-aryl-6-oxohexanoic acids was identified. This guide therefore benchmarks a closely related class of compounds, 6-aryl-fulvenes , for which anti-proliferative data is available. The findings on 6-aryl-fulvenes may offer insights into the potential activity of other 6-aryl compounds.
This guide provides a comparative analysis of the anti-proliferative effects of several 6-aryl-fulvene derivatives against a panel of human cancer cell lines. The data presented is derived from the study by Sirignano et al. (2015)[1][2].
Data Presentation: Comparative Anti-Proliferative Activity
The anti-proliferative activity of various 6-aryl-fulvene compounds was evaluated and compared with the established chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentrations (IC50) were determined after 24 hours of treatment and are summarized in the table below. Lower IC50 values indicate greater potency.
Compound
MCF7 (Breast) IC50 (µM)
SkBr3 (Breast) IC50 (µM)
Ishikawa (Endometrial) IC50 (µM)
LnCaP (Prostate) IC50 (µM)
A549 (Lung) IC50 (µM)
Compound 4
1.8 ± 0.2
2.5 ± 0.3
3.1 ± 0.4
4.2 ± 0.5
5.5 ± 0.6
Cisplatin
10.2 ± 1.1
12.5 ± 1.5
15.8 ± 1.9
18.3 ± 2.2
20.1 ± 2.4
Other 6-aryl-fulvenes
Data not specified
Data not specified
Data not specified
Data not specified
Data not specified
Data sourced from Sirignano et al. (2015)[1][2]. The study mentions the evaluation of several aryl-fulvenes, but specifically highlights "compound 4" as the most potent.
Of the evaluated compounds, compound 4 demonstrated the most potent anti-proliferative activity across all tested cancer cell lines, with significantly lower IC50 values than cisplatin[1][2]. Notably, this compound did not affect the proliferation of non-cancerous human mammary MCF-10A epithelial cells, suggesting a degree of selectivity for cancer cells[1][2].
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
MTT Assay for Cell Viability
The anti-proliferative effects of the 6-aryl-fulvene compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Human cancer cell lines (MCF7, SkBr3, Ishikawa, LnCaP, and A549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well in their respective culture media.
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the 6-aryl-fulvene compounds or cisplatin for 24 hours.
MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by probit analysis[2].
Mandatory Visualization
Diagram of the Synthesis of 6-Aryl-Fulvenes
The following diagram illustrates the general synthetic pathway for the preparation of 6-aryl-fulvenes as described in the source literature.
Caption: General synthetic route for the preparation of 6-aryl-fulvenes.
Experimental Workflow for Anti-Proliferative Activity Screening
The diagram below outlines the workflow for evaluating the anti-proliferative effects of the test compounds.
Caption: Workflow of the MTT assay for determining anti-proliferative activity.
Navigating Isomer-Specific Toxicity: A Comparative Analysis of Dichlorophenyl Oxohexanoic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of isomeric compounds is paramount for safe and effective chemical design. This guide provides a comparative ov...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of isomeric compounds is paramount for safe and effective chemical design. This guide provides a comparative overview of the potential toxicity of dichlorophenyl oxohexanoic acid isomers. Due to a lack of direct comparative studies on these specific molecules, this analysis draws upon experimental data from structurally related dichlorinated aromatic compounds to infer potential toxicity differences and guide future research.
The substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of a molecule's biological activity and, consequently, its toxicity. Even subtle shifts in the positions of these halogens can dramatically alter a compound's interaction with biological systems, leading to significant variations in toxicological endpoints. This guide explores these differences through a synthesis of available data on similar compounds, outlines common experimental protocols for assessing such toxicity, and visualizes potential cellular pathways that may be affected.
Comparative Toxicity Data
Table 1: Comparative Cytotoxicity of Dichloroaniline Isomers in Rat Liver and Kidney Slices
Isomer
Target Organ
Endpoint
Concentration
Result
2,3-Dichloroaniline
Liver
Gluconeogenesis
0.5 - 2 mM
Inhibition
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
2 mM
Significant Increase
2,4-Dichloroaniline
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
2 mM
Significant Increase
2,5-Dichloroaniline
Liver
Gluconeogenesis
2 mM
Inhibition
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
2 mM
Significant Increase
2,6-Dichloroaniline
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
2 mM
Significant Increase
3,4-Dichloroaniline
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
1 - 2 mM
Significant Increase
3,5-Dichloroaniline
Kidney
Gluconeogenesis
0.5 mM
Inhibition
Kidney
LDH Leakage
1 - 2 mM
Significant Increase
Data adapted from a study on the in vitro toxicity of dichloroaniline structural isomers. This data suggests that the kidney is a primary target for dichloroaniline toxicity and that the 3,4- and 3,5-isomers are more potent in inducing cell membrane damage (LDH leakage) at lower concentrations compared to other isomers.
Table 2: Comparative Cytotoxicity of Dichlorohydroxybenzoic Acid Isomers
Compound
Cell Line
Endpoint
IC50 Value
3,5-dichloro-2-hydroxybenzoic acid
Mammalian cells
Cytotoxicity
Lower IC50 (Higher Toxicity)
3,5-dichloro-4-hydroxybenzoic acid
Mammalian cells
Cytotoxicity
Higher IC50 (Lower Toxicity)
This qualitative comparison is based on a study demonstrating isomer-specific cytotoxicity of phenolic disinfection byproducts. The differing positions of the hydroxyl group in relation to the chlorine atoms significantly impact the compound's toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess and compare the toxicity profiles of dichlorophenyl oxohexanoic acid isomers.
In Vitro Cytotoxicity Assessment using Precision-Cut Tissue Slices
This protocol is adapted from studies on dichloroaniline toxicity and provides a method to assess toxicity in a system that maintains the complex cell-cell interactions of an organ.
Tissue Preparation:
Male Sprague-Dawley rats (200-250 g) are anesthetized, and the liver and kidneys are perfused in situ with an ice-cold buffer (e.g., Krebs-Henseleit).
The organs are removed, and cylindrical cores are prepared using a tissue corer.
Precision-cut slices (250-300 µm thick) are prepared from the cores using a Krumdieck tissue slicer in an oxygenated, ice-cold buffer.
Incubation and Exposure:
Slices are pre-incubated in a dynamic organ culture system for 30-60 minutes to stabilize.
Dichlorophenyl oxohexanoic acid isomers, dissolved in a suitable vehicle (e.g., DMSO), are added to the culture medium at various concentrations. Control slices are incubated with the vehicle alone.
Incubation is carried out for a defined period (e.g., 90-120 minutes) at 37°C with continuous oxygenation.
Endpoint Analysis:
Gluconeogenesis: Slices are subsequently incubated with a substrate for gluconeogenesis (e.g., 10 mM pyruvate). The amount of glucose produced is measured in the medium using a glucose oxidase assay. Inhibition of gluconeogenesis is an indicator of metabolic toxicity.
Lactate Dehydrogenase (LDH) Leakage: Aliquots of the culture medium are collected, and LDH activity is measured spectrophotometrically. An increase in LDH leakage indicates loss of cell membrane integrity and cytotoxicity.
Cell Viability Assay in Cultured Cell Lines
This protocol is a standard method for high-throughput screening of cytotoxicity in various cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity).
Cell Culture:
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
Compound Exposure:
A stock solution of each dichlorophenyl oxohexanoic acid isomer is prepared in a suitable solvent and serially diluted to achieve a range of final concentrations.
The culture medium is replaced with a medium containing the test compounds or vehicle control.
Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability:
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
The plate is incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Potential Mechanisms and Workflows
To understand the potential mechanisms of toxicity and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.
Comparative
A Comparative Guide to Orthogonal Methods for Validating the Purity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid
In the development and manufacturing of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance for safety and efficacy. For a molecule such as 6-(2,5-Dichloro...
Author: BenchChem Technical Support Team. Date: November 2025
In the development and manufacturing of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance for safety and efficacy. For a molecule such as 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a comprehensive purity assessment necessitates the use of orthogonal analytical methods. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles. This approach provides a more robust and reliable purity profile by minimizing the risk of overlooking impurities that may not be detected by a single method.
This guide provides a comparative overview of five key orthogonal methods for validating the purity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).
Workflow for Orthogonal Purity Validation
A logical workflow for the comprehensive purity assessment of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is depicted below. This workflow ensures that different aspects of the compound's purity are systematically evaluated.
Figure 1. Workflow for orthogonal purity validation.
Comparison of Orthogonal Analytical Methods
The following sections detail the principles, experimental protocols, and performance characteristics of each orthogonal method for the purity analysis of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a reverse-phase method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol:
Instrument: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Summary:
Parameter
Typical Value
Purity by Area %
> 99.5%
Limit of Detection (LOD)
~0.01%
Limit of Quantification (LOQ)
~0.03%
Relative Standard Deviation (RSD)
< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for the analysis of volatile and semi-volatile impurities. The sample is vaporized and separated in a gas chromatograph based on boiling point and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer. Due to the low volatility of the target molecule, derivatization is often required to convert the carboxylic acid to a more volatile ester.[1]
Experimental Protocol:
Instrument: Gas chromatograph coupled to a mass spectrometer.
Derivatization: Esterification of the carboxylic acid with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: Start at 100°C, ramp to 300°C.
Injector Temperature: 280°C.
MS Ionization: Electron Ionization (EI).
Sample Preparation: Dissolve the sample in a suitable solvent and add the derivatization agent. Heat the mixture to complete the reaction.
Data Summary:
Parameter
Typical Value
Detection of Volatile Impurities
< 0.1%
Limit of Detection (LOD)
ppm level
Limit of Quantification (LOQ)
ppm level
Identification Confidence
High (Mass Spectrum)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity.[3][4] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method.[5]
Experimental Protocol:
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).
Solvent: Deuterated solvent in which both the sample and standard are soluble (e.g., DMSO-d6).
Acquisition Parameters: A pulse sequence with a long relaxation delay (D1 > 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
Data Processing: Careful phasing and baseline correction are critical for accurate integration.
Data Summary:
Parameter
Typical Value
Absolute Purity (w/w %)
98.0 - 102.0%
Relative Standard Deviation (RSD)
< 1%
Measurement Uncertainty
< 0.5%
Specificity
High
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[6] While not typically a quantitative method for purity determination of the main component, it is an excellent tool for confirming the identity of the compound and for detecting the presence of significant impurities that have different functional groups.[7][8]
Experimental Protocol:
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Summary:
Parameter
Observation
Identity Confirmation
Spectrum matches reference standard
Key Functional Groups
C=O (ketone and carboxylic acid), C-Cl, O-H
Impurity Detection
Absence of unexpected peaks
Sensitivity
Generally > 1% for impurities
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] For a pure crystalline substance, the melting point is sharp. Impurities broaden the melting range and lower the melting point. The van't Hoff equation can be used to calculate the mole percent purity from the shape of the melting endotherm.[10][11]
Experimental Protocol:
Instrument: Differential Scanning Calorimeter.
Sample Pans: Hermetically sealed aluminum pans.
Sample Weight: 1-3 mg.
Heating Rate: 1-2°C/min.
Purge Gas: Nitrogen at a constant flow rate.
Temperature Range: A range that encompasses the melting point of the compound.
Data Summary:
Parameter
Typical Value
Purity (mole %)
> 99.0%
Melting Point Depression
Correlates with impurity level
Relative Standard Deviation (RSD)
< 5%
Applicability
Crystalline solids only
Conclusion
The orthogonal methods presented in this guide offer a comprehensive approach to validating the purity of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. HPLC provides a primary assessment of purity and detects non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. qNMR offers a highly accurate, absolute measure of purity against a certified standard. FTIR serves as a rapid identity confirmation and screening tool for gross contamination. Finally, DSC provides a measure of the bulk purity of the crystalline material. By integrating the data from these diverse analytical techniques, a high degree of confidence in the purity of the compound can be established, which is critical for researchers, scientists, and drug development professionals.
A Researcher's Guide to 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: Synthesis, Bioactivity Screening, and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthesis and experimental evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and its analogs. Due t...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthesis and experimental evaluation of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid and its analogs. Due to a lack of direct studies on the experimental reproducibility of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, this document focuses on providing detailed experimental protocols to aid researchers in establishing standardized, reproducible methods. We present a comparison with structurally similar 6-aryl-4-oxohexanoic acids, for which more extensive experimental data is available.
I. Synthesis of 6-(Aryl)-oxohexanoic Acids
The synthesis of 6-(Aryl)-oxohexanoic acids can be approached through several methods, with Friedel-Crafts acylation and multi-step methods involving Wittig reactions being prominent. Below is a comparison of these approaches.
Synthetic Protocol Comparison
Method
Starting Materials
Key Reagents
Reaction Conditions
Advantages
Disadvantages
Friedel-Crafts Acylation
1,4-Dichlorobenzene, Adipoyl chloride
Aluminum chloride (AlCl₃)
Anhydrous conditions, typically in a non-polar solvent like dichloromethane or nitrobenzene.
Direct, one-step synthesis.
Potential for side reactions and rearrangements, requires a strong Lewis acid catalyst.
Wittig Reaction & Hydrogenation
2,4-Dichlorobenzaldehyde, Wittig reagent derived from a phosphonium salt, Levulinic acid
A base such as n-butyllithium for the Wittig reaction, Palladium on carbon (Pd/C) for hydrogenation.
Multi-step process involving olefination followed by reduction.
High degree of control over the carbon skeleton, avoids harsh Lewis acids.
Longer synthetic route, may require purification of intermediates.
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of 6-(Aryl)-oxohexanoic acids.
Caption: Generalized Friedel-Crafts acylation for 6-(Aryl)-oxohexanoic acid synthesis.
II. Experimental Protocols for Biological Evaluation
The primary therapeutic potential for this class of compounds lies in their anti-inflammatory properties. The following are detailed protocols for two standard assays used to evaluate the anti-inflammatory activity of 6-aryl-4-oxohexanoic acids, which can be adapted for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.[1][2][3][4]
A. In Vitro: Human Whole Blood Assay for Cyclooxygenase (COX) Inhibition
This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol:
Blood Collection: Fresh human blood is collected from healthy volunteers.
COX-1 Activity (Thromboxane B₂ Measurement):
Aliquots of whole blood are incubated with the test compound at various concentrations or a vehicle control.
The blood is allowed to clot for 1 hour at 37°C, which stimulates thromboxane A₂ (TXA₂) production by platelets via COX-1.
Serum is separated by centrifugation.
The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured by ELISA.
COX-2 Activity (Prostaglandin E₂ Measurement):
Heparinized whole blood is incubated with the test compound.
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
After 24 hours of incubation at 37°C, plasma is separated.
Prostaglandin E₂ (PGE₂) levels are measured by ELISA as an indicator of COX-2 activity.
Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 are calculated.
B. In Vivo: Carrageenan-Induced Rat Paw Edema Test
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
Animal Preparation: Male Wistar rats are used. Food is withheld for 24 hours before the experiment, with free access to water.
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID like indomethacin.
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow for Anti-Inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory properties of test compounds.
III. Comparative Data on 6-Aryl-4-Oxohexanoic Acids
Compound
Aryl Substituent
In Vivo Anti-inflammatory Activity (% Edema Inhibition at 50 mg/kg)
IIe
4-Biphenyl
Higher than Fenbufen
Fenbufen (Reference)
4-Biphenyl (in a different structural backbone)
Standard Reference
Note: The study indicated that compound IIe showed higher in vivo activity compared to the reference drug fenbufen at the same dose.[1][2][3][4]
IV. Signaling Pathway Context: Arachidonic Acid Metabolism
The anti-inflammatory effects of the compounds discussed are primarily mediated through the inhibition of cyclooxygenase enzymes, which are central to the arachidonic acid signaling pathway.
Caption: Inhibition of the arachidonic acid pathway by NSAIDs.
V. Conclusion
While direct reproducibility data for experiments using 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is currently unavailable, this guide provides researchers with a solid foundation for conducting their own reproducible studies. By offering detailed synthetic considerations and standardized protocols for biological evaluation, along with comparative data from structurally related compounds, this document serves as a valuable resource for the scientific community engaged in the discovery and development of novel anti-inflammatory agents. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological contexts.
Proper Disposal of 6-(2,5-Dichlorophenyl)-6-oxohexanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures f...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, a compound that requires careful handling due to its specific chemical hazards.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to be familiar with the hazards associated with 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. The substance is harmful if swallowed, can cause an allergic skin reaction, leads to serious eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life, with long-lasting harmful effects.
Personal Protective Equipment (PPE):
When handling this compound, always wear appropriate personal protective equipment:
Eye Protection: Safety glasses or goggles are essential to prevent serious eye damage.[1][2]
Hand Protection: Chemical-resistant gloves must be worn.
Skin Protection: A lab coat or other protective clothing should be worn to avoid skin contact.[1]
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
Disposal Procedure
The primary and mandated method for the disposal of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid is to use an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash, as it can harm aquatic ecosystems.[2]
Step-by-Step Disposal Workflow:
Waste Collection:
Collect waste 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and chemically compatible container.
The container must be in good condition, with a secure, tightly closing lid to prevent leaks or spills.
Labeling:
As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" label.
The label must include the full chemical name: "6-(2,5-Dichlorophenyl)-6-oxohexanoic acid," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
Storage:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[3]
Keep the container closed at all times, except when adding waste.
Arrange for Pickup:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][2]
Follow all institutional and local regulations for waste pickup and documentation.
In the event of a spill, contain the spill, prevent it from entering drains, and clean it up using appropriate absorbent materials.[2][4] Report the spill to your EHS department.
Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative safety data for 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Property
Value
Reference
Melting Point
136 - 140 °C (277 - 284 °F)
Acute Toxicity, Oral
Category 4 (Harmful if swallowed)
Eye Damage/Irritation
Category 1 (Causes serious eye damage)
Skin Sensitization
Category 1 (May cause an allergic skin reaction)
Aquatic Hazard (Acute)
Category 1 (Very toxic to aquatic life)
Aquatic Hazard (Chronic)
Category 3 (Harmful to aquatic life with long lasting effects)
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.
Personal protective equipment for handling 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical plans for handling 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Adherence to these pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, which should be treated as a corrosive and irritating solid, the following personal protective equipment is mandatory.[1][2][3][4][5] Dust from corrosive solids can be particularly hazardous upon inhalation or contact with skin.[1][3]
PPE Category
Item
Specifications
Eye and Face Protection
Safety Goggles & Face Shield
Use chemical splash goggles that provide a complete seal around the eyes.[1][2] For enhanced protection against splashes, a face shield should be worn in conjunction with goggles.[1]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended.[2][6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7]
Body Protection
Laboratory Coat & Apron
A flame-retardant lab coat is essential.[4][6] For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[1][2]
Respiratory Protection
Respirator
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3][6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][8]
Foot Protection
Closed-Toe Shoes
Sturdy, closed-toe shoes are required to protect against spills.[6][9]
Store corrosive materials below eye level to minimize the risk of spills during retrieval.[3]
2. Handling and Use:
All handling of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][6]
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][11]
Use dedicated spatulas and glassware.
When preparing solutions, slowly add the acid to the solvent to avoid splashing.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11][13][14] Seek immediate medical attention.[11][13]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11][15] If irritation persists, seek medical attention.[15] For extensive skin contact, use an emergency shower.[1][11]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10][15]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Spill: For a small spill, use a spill kit with an absorbent material suitable for corrosive solids. Avoid generating dust. For large spills, evacuate the area and contact the appropriate emergency response team.[11][13]
Disposal Plan
As a chlorinated organic compound, 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid must be disposed of as hazardous waste.
Waste Collection:
Collect all waste containing this chemical, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.[9]
Halogenated organic waste must be segregated from non-halogenated waste streams.[6][9]
Container Labeling:
Label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
Disposal:
Arrange for disposal through your institution's environmental health and safety office.[9]
Do not dispose of this chemical down the drain or in regular trash.[6][9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid.